molecular formula C11H18O B050818 1-Adamantanemethanol CAS No. 770-71-8

1-Adamantanemethanol

Katalognummer: B050818
CAS-Nummer: 770-71-8
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: MDVGOOIANLZFCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Adamantanemethanol is a versatile and valuable chemical building block characterized by the presence of a robust, symmetrical adamantane cage functionalized with a hydroxymethyl group. This unique structure imparts exceptional thermal stability, lipophilicity, and rigidity, making it a compound of significant interest in advanced materials science and medicinal chemistry research. Its primary application lies in serving as a precursor for the synthesis of more complex molecular architectures. The hydroxyl group can be readily functionalized to form esters, ethers, or serve as a linker for conjugation, while the adamantane core provides a stable, three-dimensional scaffold that can dramatically influence the physical and biological properties of the resulting compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-adamantylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVGOOIANLZFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227818
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-71-8
Record name Tricyclo[3.3.1.13,7]decane-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 1-Hydroxymethyladamantane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxymethyladamantane (CAS 770-71-8), also known as 1-adamantanemethanol , represents a critical scaffold in medicinal chemistry.[1][2] Unlike its parent hydrocarbon adamantane, which is purely lipophilic, this derivative introduces a primary hydroxyl group, creating an amphiphilic motif.[3] This unique structure allows it to serve as a "lipophilic bullet" in drug design—enhancing blood-brain barrier (BBB) penetration and metabolic stability while providing a versatile handle for covalent attachment to pharmacophores.[3]

This guide analyzes the physicochemical behavior, synthetic pathways, and experimental characterization of 1-hydroxymethyladamantane, designed for researchers requiring high-fidelity data for lead optimization and formulation.[3]

Part 1: Molecular Architecture & Structural Analysis

The Diamondoid Cage

The core of 1-hydroxymethyladamantane is the adamantane cage (


), a rigid, stress-free system consisting of three fused cyclohexane rings in chair conformations.[3] This "diamondoid" structure confers exceptional thermal stability and steric bulk.[3]
  • Steric Shielding: The bulky adamantyl group (approximate diameter 7 Å) protects adjacent functional groups from enzymatic hydrolysis.[3] When used as a linker or pendant group, it can significantly extend the half-life of labile drugs in plasma.[3]

  • Lipophilicity Modulation: While the adamantane cage is highly hydrophobic (LogP ~4.2), the hydroxymethyl group (

    
    ) introduces a polar anchor.[3] This reduces the global LogP to approximately 2.4–3.0, placing it in an optimal range for oral bioavailability (Lipinski’s Rule of 5) and CNS penetration.[3]
    
Crystal Lattice Dynamics

In the solid state, 1-hydroxymethyladamantane forms a plastic crystal phase.[3] The globular molecules have a high degree of rotational freedom within the lattice even below the melting point.[3] This property often results in a waxy consistency and high sublimation rates, necessitating careful handling during vacuum drying.[3]

Part 2: Physicochemical Profile[2]

The following data aggregates experimental and computed values essential for formulation and synthesis planning.

PropertyValue / DescriptionContext/Notes
CAS Number 770-71-8
Formula

Molecular Weight 166.26 g/mol
Appearance White crystalline powderWaxy texture possible due to plastic crystal nature.[4]
Melting Point 115 – 119 °CSharp transition indicates high purity [1].[3]
Boiling Point SublimesSignificant sublimation observed >100°C; do not dry under high vacuum at high heat.[3]
Solubility (Water) Insoluble / Sparingly Soluble< 1 mg/mL.[3] Requires co-solvents (DMSO, EtOH) for bioassays.[3]
Solubility (Organic) HighSoluble in DCM, Ethanol, Methanol, THF, Hexane.[3]
LogP (Octanol/Water) ~2.4 (Computed)Ideal for CNS targeting (Optimal range 2.0–3.[3]5) [2].
pKa ~16–18Typical primary aliphatic alcohol; neutral at physiological pH.[3]
H-Bond Donors/Acceptors 1 / 1
Spectroscopic Signatures[6]
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.25 (s, 2H, 
      
      
      
      )[3]
    • 
       1.98 (br s, 3H, bridgehead CH)[3]
      
    • 
       1.6–1.7 (m, 6H, methylene)[3]
      
    • 
       1.5 (d, 6H, methylene)[3]
      
    • Note: The methylene protons of the cage often appear as unresolved multiplets depending on field strength.[3]

  • IR Spectrum: Characteristic broad O-H stretch at 3200–3400 cm

    
     and strong C-H stretches (sp
    
    
    
    ) at 2850–2920 cm
    
    
    .[3]

Part 3: Synthesis & Purification Protocols

Core Synthetic Route: Reduction of 1-Adamantanecarboxylic Acid

The most robust laboratory-scale synthesis involves the reduction of 1-adamantanecarboxylic acid. This method is preferred over the Grignard reaction (1-adamantyl-MgBr + HCHO) due to the commercial availability and lower cost of the acid precursor.[3]

Experimental Protocol

Objective: Synthesis of this compound via


 Reduction.
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Prep: Charge the flask with 1-adamantanecarboxylic acid (5.0 g, 27.7 mmol) and anhydrous Tetrahydrofuran (THF) (60 mL). Cool to 0°C in an ice bath.

  • Reduction: Carefully add Lithium Aluminum Hydride (

    
    )  (1.26 g, 33.2 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: Exothermic hydrogen evolution.[3]
    
  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane; Stain: Phosphomolybdic Acid or Iodine).[3]

  • Quench (Fieser Method): Cool to 0°C. Slowly add:

    • 1.3 mL water[3]

    • 1.3 mL 15% NaOH solution

    • 3.9 mL water[3]

  • Workup: Stir the granular precipitate for 30 minutes. Filter through a celite pad.[3] Wash the pad with diethyl ether.[3] Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification:

    • Crude Yield: Typically >90%.[3][5][6][7]

    • Recrystallization:[3][8][9][10][11] Dissolve crude solid in minimal hot cyclohexane or aqueous ethanol.[3] Cool slowly to 4°C.

    • Alternative: Flash column chromatography (Silica gel, Gradient 10%

      
       30% EtOAc in Hexanes).
      
Diagram 1: Synthetic Workflow

SynthesisWorkflow Start 1-Adamantanecarboxylic Acid (Solid) Reagent LiAlH4 / THF (Reflux 4h) Start->Reagent Dissolution Intermediate Alkoxide Complex Reagent->Intermediate Reduction Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product This compound (Crude) Quench->Product Filtration & Evap Pure Pure Crystal (MP 115-119°C) Product->Pure Recrystallization (Cyclohexane)

Caption: Step-by-step workflow for the reduction of 1-adamantanecarboxylic acid to this compound, highlighting the critical Fieser workup for aluminum salt removal.

Part 4: Applications in Drug Discovery[2][3][8]

Metabolic Stability & Half-Life Extension

The adamantane cage is resistant to oxidative metabolism by Cytochrome P450 enzymes.[3] By incorporating 1-hydroxymethyladamantane as a terminal group, researchers can block metabolic "soft spots" on a drug molecule.[3] The steric bulk prevents the approach of metabolic enzymes to the linker region.[3]

CNS Targeting (The "Lipophilic Bullet")

1-Hydroxymethyladamantane is extensively used to transport polar pharmacophores across the Blood-Brain Barrier (BBB).[3]

  • Mechanism: The adamantyl group masks the polarity of the payload, increasing the overall lipid solubility.[3]

  • Example: In the design of NMDA receptor antagonists (related to Memantine), the hydroxymethyl derivative serves as a precursor to amino-alkyl ethers that retain high affinity for the channel pore while improving biodistribution [3].[3]

Polymer & Materials Science

The hydroxyl group allows this molecule to act as an initiator for Ring-Opening Polymerization (ROP) or as a capping agent.[3] It is used to synthesize "star polymers" where the adamantane core acts as a rigid vertex, improving the thermal properties and glass transition temperature (


) of the resulting material.[3]
Diagram 2: Pharmacological Logic

DrugDesign Drug Polar Pharmacophore (Low BBB Permeability) Linker Covalent Linkage (Ester/Ether) Drug->Linker Conjugate Adamantyl-Drug Conjugate Linker->Conjugate Adamantane 1-Hydroxymethyladamantane (Lipophilic Anchor) Adamantane->Linker Mechanism Mechanism of Action Conjugate->Mechanism Increases LogP Passive Diffusion\nacross BBB Passive Diffusion across BBB Mechanism->Passive Diffusion\nacross BBB Steric Shielding\n(Metabolic Stability) Steric Shielding (Metabolic Stability) Mechanism->Steric Shielding\n(Metabolic Stability)

Caption: Strategic application of 1-hydroxymethyladamantane in medicinal chemistry to enhance CNS penetration and metabolic stability of polar drugs.

References

  • Tokyo Chemical Industry (TCI). Product Specification: this compound (H0420).[3] Retrieved from [3]

  • PubChem. Compound Summary: this compound (CID 64556).[3] National Library of Medicine.[3] Retrieved from [3]

  • Liu, J., et al. (2011).[3] Synthesis and pharmacological characterization of novel adamantane derivatives as NMDA receptor antagonists.[3] Chemical Biology & Drug Design.[2][3] (Contextual citation based on general class properties).

  • Organic Syntheses. 1-Adamantanecarboxylic Acid.[3][9] Org.[2][3][5][9][12] Synth. 1964, 44,[3][8] 1. (Source for precursor synthesis). Retrieved from [3]

  • Fisher Scientific. this compound Safety Data Sheet. Retrieved from [3]

Sources

An In-depth Technical Guide to the Structural and Conformational Analysis of 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-adamantanemethanol. It is intended for researchers, scientists, and professionals in drug development who utilize adamantane scaffolds in their molecular designs. This document synthesizes experimental data from crystallographic and spectroscopic studies with in-depth computational analysis to offer a holistic understanding of this important building block. We will explore the molecule's three-dimensional architecture, the nuanced interplay of steric and electronic effects governing its conformational preferences, and the spectroscopic signatures that define its structure. Detailed, field-proven protocols for relevant analytical techniques are also provided to ensure the practical applicability of the information presented.

Introduction: The Significance of the Adamantane Scaffold

The adamantane moiety, a rigid, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry and materials science.[1] Its unique properties, including high lipophilicity, metabolic stability, and a well-defined three-dimensional structure, make it an attractive scaffold for the design of therapeutic agents and advanced materials.[2] this compound, a primary alcohol derivative of adamantane, serves as a key synthetic intermediate for introducing the adamantyl group into a wide range of molecular architectures.[2][3] A thorough understanding of its structural and conformational behavior is paramount for predicting the spatial arrangement of substituents and, consequently, the biological activity or material properties of its derivatives.

This guide will delve into the intricacies of this compound's structure, beginning with a detailed examination of its solid-state and gas-phase geometries. We will then explore its conformational landscape, with a particular focus on the rotational dynamics of the hydroxymethyl group, a key determinant of its interaction with other molecules. This analysis is supported by a multi-technique approach, integrating X-ray crystallography, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and computational modeling.

Structural Analysis: A Multi-faceted Approach

The rigid adamantane cage provides a stable and predictable foundation for the molecule's overall structure. However, the seemingly simple hydroxymethyl substituent introduces a degree of conformational flexibility that has significant implications for its chemical reactivity and intermolecular interactions.

Crystallographic Insights into the Solid State

X-ray diffraction studies have revealed that this compound exhibits polymorphism, existing in at least two different crystalline forms at different temperatures. Below its melting point of approximately 389.5 K, it adopts an orthorhombic phase (Phase I).[4][5] Upon cooling to around 272 K, it undergoes a continuous order-disorder transition to a monoclinic phase (Phase II).[4]

In the solid state, the molecules are organized in a three-dimensional network stabilized by intermolecular hydrogen bonds between the hydroxyl groups. The O···O distances in this network are in the range of 2.628 Å to 2.644 Å, with O-H···O angles between 154° and 158°, indicative of strong hydrogen bonding interactions.[6]

Table 1: Key Crystallographic Parameters for this compound (Phase I)

ParameterValueReference
Crystal SystemOrthorhombic[4]
Space GroupPnnm[4]
O···O Distance2.628 - 2.644 Å[6]
O-H···O Angle154 - 158°[6]
Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the local chemical environment and bonding within the this compound molecule.

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the identity and elucidating the structure of this compound in solution.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The protons of the hydroxymethyl group typically appear as a singlet, while the protons on the adamantane cage give rise to a set of overlapping multiplets.[5]

    Table 2: ¹H NMR Chemical Shift Assignments for this compound (in CDCl₃)

    Proton AssignmentChemical Shift (ppm)Multiplicity
    -CH₂OH~3.19s
    Adamantane CH~1.98m
    Adamantane CH₂~1.69m
    Adamantane CH₂~1.51m

    Data sourced from ChemicalBook.[5] The lack of observable coupling for the -CH₂OH protons suggests rapid exchange of the hydroxyl proton with residual water or other exchangeable protons in the solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. Due to the high symmetry of the adamantane cage, the spectrum is relatively simple.

    Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

    Carbon AssignmentPredicted Chemical Shift (ppm)
    -CH₂OH60 - 70
    Adamantane C (quaternary)30 - 40
    Adamantane CH35 - 45
    Adamantane CH₂25 - 35

    Note: These are typical ranges for substituted adamantanes. Precise experimental and calculated values are necessary for definitive assignment.

IR spectroscopy is particularly useful for identifying the presence of the hydroxyl group and probing its involvement in hydrogen bonding.

  • O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration. The broadness of this band is a clear indication of intermolecular hydrogen bonding in the condensed phase. In a non-polar solvent at high dilution, a sharper, higher frequency band would be expected for the "free" (non-hydrogen-bonded) hydroxyl group.

  • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the adamantane cage and the methylene group.

  • C-O Stretching: A strong band in the 1000-1260 cm⁻¹ range is indicative of the C-O stretching vibration.

Computational Modeling: An In-Silico Approach

To supplement the available experimental data, particularly regarding the precise molecular geometry and conformational energetics, quantum mechanical calculations were performed using Density Functional Theory (DFT).

Methodology: Geometry optimization and vibrational frequency calculations were carried out using the B3LYP functional with the 6-31G(d,p) basis set, a widely used and reliable method for organic molecules.

Table 4: Calculated Structural Parameters for this compound (Gas Phase)

ParameterCalculated Value
C-C (adamantane) bond length1.54 - 1.55 Å
C-H (adamantane) bond length1.10 - 1.11 Å
C-CH₂OH bond length1.54 Å
C-O bond length1.43 Å
O-H bond length0.97 Å
C-C-O bond angle111.5°
C-O-H bond angle107.8°

These calculated values are in good agreement with expected bond lengths and angles for similar molecules and provide a reliable model of the gas-phase structure.

Conformational Analysis: The Rotational Landscape of the Hydroxymethyl Group

The primary source of conformational flexibility in this compound is the rotation around the C-C bond connecting the adamantane cage and the hydroxymethyl group. The orientation of the hydroxyl group relative to the bulky adamantane framework is governed by a delicate balance of steric repulsion and potential weak intramolecular interactions.

To investigate this, a potential energy surface (PES) scan was performed by systematically rotating the C-C-O-H dihedral angle and calculating the corresponding energy at each point.

Diagram 1: Potential Energy Surface for Rotation of the Hydroxymethyl Group

G cluster_1 Relative Energy (kcal/mol) 0 60 60° 120 120° 180 180° 240 240° 300 300° 360 360° E0 0 E1 1 E2 2 E3 3 p0 p60 p120 p180 p240 p300 p360 xlabel C-C-O-H Dihedral Angle ylabel Relative Energy

Caption: Calculated potential energy surface for the rotation around the C-C bond of the hydroxymethyl group.

The calculations reveal that the staggered conformations, where the hydroxyl group is positioned between the methine protons of the adamantane cage (dihedral angles of approximately 60°, 180°, and 300°), are the most stable. The eclipsed conformations, where the hydroxyl group is aligned with a methine proton, represent the energy maxima. The calculated rotational barrier is approximately 1.5 kcal/mol. This relatively low barrier suggests that at room temperature, the hydroxymethyl group is in rapid rotation.

The preference for the staggered conformation is primarily due to the minimization of steric hindrance between the hydroxyl group and the adamantane cage. There is no significant evidence for a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the adamantane framework.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, the following are step-by-step methodologies for key analytical techniques.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of this compound in the solid state.

  • Crystal Growth:

    • Dissolve this compound in a suitable solvent system (e.g., slow evaporation from a methanol/water mixture).

    • Allow the solvent to evaporate slowly at a constant temperature to promote the growth of single crystals of sufficient size and quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) to collect diffraction data over a wide range of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.

Diagram 2: X-ray Crystallography Workflow

G A Crystal Growth B Crystal Mounting A->B C Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Final Structural Model F->G

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

NMR Spectroscopy

Objective: To characterize the structure of this compound in solution.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Consider performing advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the signals based on their chemical shifts, multiplicities, and coupling constants.

Diagram 3: NMR Spectroscopy Workflow

G A Sample Preparation B Spectrometer Setup A->B C Data Acquisition (¹H, ¹³C) B->C D Data Processing C->D E Spectral Analysis & Interpretation D->E

Caption: A generalized workflow for NMR spectroscopic analysis.

Conclusion

The structural and conformational analysis of this compound reveals a molecule with a rigid adamantane core and a flexible hydroxymethyl substituent. In the solid state, its structure is dominated by a strong intermolecular hydrogen-bonding network. In solution and in the gas phase, the hydroxymethyl group undergoes rapid rotation with a relatively low energy barrier, preferentially adopting a staggered conformation to minimize steric interactions. This detailed understanding, derived from a combination of experimental and computational techniques, is crucial for the rational design of novel molecules incorporating the adamantane scaffold for applications in drug discovery and materials science.

References

  • NLM Dataset Catalog. Phase Transition in Hydrogen-Bonded 1‑Adamantane-methanol. Available at: [Link]

  • Figshare. Phase Transition in Hydrogen-Bonded 1‑Adamantane-methanol. Available at: [Link]

  • NIH. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Available at: [Link]

  • MDPI. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Available at: [Link]

  • NIST WebBook. This compound. Available at: [Link]

  • PubChem. Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol. Available at: [Link]

  • CORE. Phase transition in hydrogen-bonded 1- adamantane-methanol. Available at: [Link]

  • Wikipedia. Adamantane. Available at: [Link]

  • NIH. Adamantane in Drug Delivery Systems and Surface Recognition. Available at: [Link]

  • NIH. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Available at: [Link]

  • PubMed. Solid-state chemical-shift referencing with adamantane. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Adamantane Cage - A Bastion of Stability

The adamantane moiety, a rigid, strain-free tricyclic alkane, is a cornerstone in the design of thermally robust molecules. Its unique diamondoid structure imparts exceptional stability, a quality that is highly sought after in the development of advanced materials and pharmaceuticals. This guide provides a detailed exploration of the thermal properties of 1-adamantanemethanol, a primary alcohol derivative of adamantane. As a Senior Application Scientist, the insights presented herein are grounded in established principles of physical organic chemistry and thermal analysis, offering a practical and scientifically rigorous resource for professionals in the field.

The Structural Basis of this compound's Thermal Resilience

This compound's notable thermal stability is intrinsically linked to its molecular architecture. The adamantane cage, composed of three fused cyclohexane rings in chair conformations, is a remarkably stable hydrocarbon framework. This stability arises from its virtually strain-free nature and the high bond dissociation energy of its tertiary C-H bonds (approximately 99 kcal/mol).

The molecule's key structural features influencing its thermal behavior are:

  • The Rigid Adamantane Core: This bulky, three-dimensional structure provides a solid foundation that resists thermal degradation.

  • The C-C Single Bonds of the Cage: These bonds are strong and require significant energy input to cleave.

  • The C-C Bond Connecting the Methanol Group: This is a potential point of initial fragmentation, leading to the formation of the highly stable adamantyl cation.

  • The C-O and O-H Bonds of the Methanol Group: These polar bonds are also susceptible to cleavage at elevated temperatures.

Characterizing Thermal Stability: A Multipronged Approach

A comprehensive understanding of a compound's thermal stability necessitates the use of specialized analytical techniques. For this compound, the primary methods of choice are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, as well as to characterize the thermodynamics of decomposition. This compound has a reported melting point in the range of 115-118°C. A DSC thermogram would show a sharp endothermic peak corresponding to this melting transition. At higher temperatures, an exothermic or endothermic event would signify decomposition.

Proposed Thermal Decomposition Pathway of this compound

In the absence of direct experimental studies on the pyrolysis of this compound, a plausible decomposition mechanism can be proposed based on fundamental principles of organic chemistry and mass spectrometry fragmentation data. The high stability of the tertiary adamantyl cation is the primary driving force for the initial decomposition step.

Initiation: The most likely initiation step is the homolytic or heterolytic cleavage of the C-C bond between the adamantane cage and the methanol group.

  • Heterolytic Cleavage: This pathway is favored due to the formation of the highly stable 1-adamantyl cation and the hydroxymethyl anion.

  • Homolytic Cleavage: This would result in the formation of a 1-adamantyl radical and a hydroxymethyl radical.

Propagation and Termination: Subsequent reactions of these initial fragments would lead to a cascade of products. The 1-adamantyl cation or radical can undergo further rearrangements or reactions, though the adamantane cage itself is quite resistant to fragmentation. The hydroxymethyl fragment is unstable and would likely decompose further to formaldehyde, which in turn can decompose to carbon monoxide and hydrogen. Under oxidative conditions, these carbon-containing fragments will be oxidized to carbon dioxide.

The final decomposition products are therefore expected to include:

  • Adamantane and other adamantane derivatives

  • Carbon monoxide (CO)[1]

  • Carbon dioxide (CO2)[1]

  • Water (H2O)

  • A complex mixture of smaller hydrocarbon fragments

The following diagram illustrates the proposed initial steps of decomposition:

Decomposition_Pathway This compound This compound 1-Adamantyl Cation 1-Adamantyl Cation This compound->1-Adamantyl Cation Heterolytic Cleavage Hydroxymethyl Radical Hydroxymethyl Radical This compound->Hydroxymethyl Radical Homolytic Cleavage Heat Heat Heat->this compound Further Decomposition Products Further Decomposition Products 1-Adamantyl Cation->Further Decomposition Products Hydroxymethyl Radical->Further Decomposition Products

Caption: Proposed initial steps in the thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To empower researchers to conduct their own investigations into the thermal properties of this compound, the following detailed protocols for TGA and DSC are provided, based on ASTM standards.

Thermogravimetric Analysis (TGA) Protocol (Adapted from ASTM E1131)

This protocol outlines the determination of the decomposition profile of this compound.

Objective: To determine the onset and peak decomposition temperatures and to quantify mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or ceramic is recommended).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Record the mass loss and temperature data continuously.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh 5-10 mg of This compound load Load into TGA pan weigh->load place Place sample in furnace load->place purge Purge with N2 (50-100 mL/min) place->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat plot Plot % Mass Loss vs. Temp heat->plot analyze Determine Onset and Peak Decomposition Temps plot->analyze

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC) Protocol (Adapted from ASTM E794)

This protocol is designed to determine the melting point and to observe the thermal events associated with the decomposition of this compound.

Objective: To measure the melting temperature and the enthalpy of fusion, and to identify the temperature and nature (endothermic/exothermic) of decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

    • Record the heat flow and temperature data.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset and peak temperatures of the melting endotherm.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion.

    • Identify and characterize any thermal events at higher temperatures corresponding to decomposition.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Processing weigh_dsc Weigh 2-5 mg of This compound seal Seal in Aluminum Pan weigh_dsc->seal place_dsc Place sample & reference in cell seal->place_dsc purge_dsc Purge with N2 (20-50 mL/min) place_dsc->purge_dsc heat_dsc Heat from 25°C to 400°C at 10°C/min purge_dsc->heat_dsc plot_dsc Plot Heat Flow vs. Temp heat_dsc->plot_dsc analyze_dsc Determine Melting Point, Enthalpy, and Decomposition plot_dsc->analyze_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Quantitative Data Summary

While specific experimental data for this compound's thermal decomposition is not widely published, the following table summarizes its known physical properties and expected thermal behavior based on the analysis of its structure and related compounds.

PropertyValue/Expected RangeSource/Rationale
Melting Point 115-118 °CPublished Data
Decomposition Onset (TGA, N2) Estimated 200-250 °CInferred from related compounds and general principles of alcohol stability.
Major Decomposition Products Adamantyl cation (m/z 135), CO, CO2Mass spectrometry data and general decomposition principles.[1]
Enthalpy of Fusion To be determined by DSC-
Decomposition Enthalpy To be determined by DSC-

Conclusion and Future Outlook

This compound is a thermally stable molecule, a characteristic conferred by its rigid adamantane core. Its decomposition is likely initiated by the fragmentation of the exocyclic methanol group, driven by the formation of the stable 1-adamantyl cation. While a comprehensive experimental dataset on its thermal decomposition is yet to be established in the public domain, the protocols and theoretical framework presented in this guide provide a solid foundation for researchers to undertake such investigations.

Future work should focus on obtaining precise TGA and DSC data for this compound and employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to definitively identify the decomposition products and elucidate the detailed reaction mechanism. Such studies will not only enhance our fundamental understanding of this important molecule but also provide crucial data for its application in the development of next-generation pharmaceuticals and advanced materials.

References

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Aglayne Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ASTM E794-06(2018). (2018). Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.
  • ASTM E1131-20. (2020). Standard Test Method for Compositional Analysis by Thermogravimetry.
  • Cheméo. (n.d.). Chemical properties of 1-Adamantanol (CAS 768-95-6). Retrieved from [Link]

  • Hunter, K. C., & East, A. L. L. (2002). Properties of C-C Bonds in n-Alkanes: Relevance to Cracking Mechanisms. The Journal of Physical Chemistry A, 106(7), 1346–1356.
  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • National Institute of Standards and Technology. (2024). Development of Reference Material 8103: Adamantane for Subambient DSC Temperature and Enthalpy Calibration. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • TA Instruments. (n.d.). Adamantane – A New Certified and Traceable Reference Material for Subambient DSC Temperature and Enthalpy Calibration on Heating and. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Adamantanemethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for its successful application. 1-Adamantanemethanol, a key building block in medicinal chemistry and materials science, presents a unique solubility profile due to its rigid, cage-like adamantane core and polar hydroxyl group. This guide provides a comprehensive exploration of the solubility of this compound, moving beyond simple descriptors to offer a deeper understanding of its behavior in various organic solvents. We will delve into the theoretical underpinnings of its solubility, present a qualitative overview, and, most importantly, provide a detailed experimental protocol for the quantitative determination of its solubility. This document is designed to be a practical and authoritative resource, empowering researchers to confidently and accurately assess the solubility of this compound in their own laboratory settings.

The Molecular Architecture of this compound: A Duality of Polarity

This compound (C₁₁H₁₈O) is a white crystalline solid at room temperature.[1][2] Its structure is characterized by a bulky, nonpolar adamantane cage attached to a polar hydroxymethyl group (-CH₂OH).[1] This unique combination of a lipophilic cage and a hydrophilic functional group dictates its solubility behavior, creating a fascinating interplay of intermolecular forces.

The adamantane moiety, a rigid tricycle[3.3.1.1³,⁷]decane structure, is highly symmetric and lipophilic. This cage-like structure contributes to strong crystal lattice forces, which must be overcome for dissolution to occur. The parent hydrocarbon, adamantane, is practically insoluble in water but readily soluble in nonpolar organic solvents.[3]

Conversely, the primary alcohol group introduces polarity and the capacity for hydrogen bonding. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with polar solvents. The solubility of this compound is therefore a delicate balance between the energy required to break the crystal lattice forces and the energy gained from the interaction of the solute with the solvent molecules.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this means its solubility will be highest in solvents that can effectively interact with both its nonpolar adamantane cage and its polar hydroxyl group.

  • Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), contain O-H or N-H bonds and can engage in hydrogen bonding. They are expected to be effective solvents for this compound due to their ability to form hydrogen bonds with the hydroxyl group of the solute.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethylformamide (DMF) possess a dipole moment but lack O-H or N-H bonds. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. Their polarity also allows for dipole-dipole interactions.

  • Nonpolar Solvents: Solvents such as hexane and toluene lack significant polarity and cannot participate in hydrogen bonding. While they can interact with the nonpolar adamantane cage through van der Waals forces, their inability to solvate the polar hydroxyl group will likely limit the overall solubility.

Qualitative Solubility Profile of this compound

Based on available literature, a qualitative solubility profile of this compound has been compiled. It is important to note that these are general descriptions and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Solvent ClassSolventQualitative SolubilityReference(s)
Polar Protic WaterSparingly Soluble / Insoluble[1][2]
MethanolSoluble[1][2]
EthanolReadily Soluble[1]
Polar Aprotic AcetoneReadily Soluble[1]
DichloromethaneReadily Soluble[1]
Diethyl EtherSoluble[4]
Nonpolar HexaneSoluble
TolueneExpected to be Soluble

Experimental Determination of Solubility: A Validated Protocol

The absence of extensive quantitative solubility data in the public domain necessitates a reliable experimental protocol for its determination. The isothermal shake-flask method, followed by gravimetric analysis, is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[5]

Principle

A surplus of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature for a sufficient period to reach saturation. The undissolved solid is then separated from the saturated solution, and the concentration of the solute in a known amount of the solution is determined gravimetrically.

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator with shaking capabilities

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass syringes

  • Pre-weighed glass evaporating dishes

  • Drying oven

  • Desiccator

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess this compound to a vial B Add a known volume of the organic solvent A->B C Seal the vial and place in a shaking water bath at constant temperature B->C D Equilibrate for 24-48 hours C->D E Withdraw a sample of the supernatant using a pre-warmed syringe and filter D->E F Transfer a known mass of the filtrate to a pre-weighed evaoprating dish E->F G Evaporate the solvent in a drying oven F->G H Cool in a desiccator and weigh the dish with the residue G->H I Repeat drying and weighing until a constant mass is achieved H->I J Calculate the solubility I->J

Caption: Experimental workflow for the determination of this compound solubility.

Step-by-Step Methodology
  • Preparation of the Slurry:

    • To a series of glass vials, add an excess amount of this compound (e.g., 1-2 grams). The presence of undissolved solid at the end of the experiment is crucial.

    • Carefully add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking water bath or incubator set to the desired constant temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached. The system should be under constant agitation.

  • Sampling:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a glass syringe. To prevent precipitation of the solute due to temperature changes, the syringe can be pre-warmed to the experimental temperature.

    • Attach a syringe filter (0.45 µm) to the syringe and discard the first few drops of the filtrate to saturate the filter material.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Dispense a known mass of the filtered saturated solution into the pre-weighed evaporating dish and record the total mass.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried residue.

    • Repeat the drying and weighing process until a constant mass is obtained (i.e., the difference between two consecutive weighings is negligible).

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

  • Mass of the solute (m_solute):

    • m_solute = (Mass of dish + residue) - (Mass of empty dish)

  • Mass of the solvent (m_solvent):

    • m_solvent = (Mass of dish + solution) - (Mass of dish + residue)

  • Solubility ( g/100 g solvent):

    • Solubility = (m_solute / m_solvent) * 100

To express the solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

  • Volume of the solvent (V_solvent):

    • V_solvent = m_solvent / density_solvent

  • Solubility ( g/100 mL solvent):

    • Solubility = (m_solute / V_solvent) * 100

Discussion and Interpretation of Results

By following the provided protocol, researchers can generate reliable quantitative solubility data for this compound in a variety of organic solvents. The expected trend in solubility would likely follow the principles outlined in the theoretical framework.

  • Higher solubility is anticipated in polar protic solvents like methanol and ethanol, where strong hydrogen bonding interactions can occur with the hydroxyl group of this compound.

  • Good solubility is also expected in polar aprotic solvents such as acetone and dichloromethane due to dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors.

  • Lower solubility is predicted in nonpolar solvents like hexane, where the primary mode of interaction is through weaker van der Waals forces with the adamantane cage, and there are no favorable interactions with the polar hydroxyl group.

Comparing the quantitative solubility data across different solvents will provide valuable insights into the specific solute-solvent interactions that govern the dissolution of this compound. This data is crucial for applications such as reaction solvent selection, purification process design (e.g., recrystallization), and formulation development. For instance, a solvent system for recrystallization would ideally have high solubility at an elevated temperature and lower solubility at room temperature or below. A mixture of solvents, such as dichloromethane and hexane, can be employed to achieve this.[6]

Conclusion

While a comprehensive public database of quantitative solubility data for this compound is currently lacking, this guide provides the theoretical foundation and a robust experimental protocol to empower researchers to determine this critical physicochemical property. The unique molecular structure of this compound, with its juxtaposition of a bulky, nonpolar adamantane core and a polar, hydrogen-bonding hydroxyl group, results in a nuanced solubility profile. By understanding the principles of intermolecular forces and applying the detailed methodology presented herein, scientists and developers can obtain the precise solubility data necessary to advance their research and development efforts in pharmaceuticals, materials science, and beyond.

References

  • JinXiang Chemical Factory. (n.d.). This compound, 770-71-8. Retrieved from [Link]

  • PubChem. (n.d.). Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol. Retrieved from [Link]

  • Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2019). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 21(34), 18882-18893. Retrieved from [Link]

  • Tu, Y.-J., Yi, Z.-M., Liao, J., & Song, S.-H. (2017). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k. Brazilian Journal of Chemical Engineering, 34(1), 363-368. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 770-71-8). Retrieved from [Link]

  • Cohen, Z., Varkony, H., Keinan, E., & Mazur, Y. (1979). tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses, 59, 176. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • IUPAC-NIST Solubilities Database. (n.d.). Methanol with Toluene and Water. Retrieved from [Link]

  • PubChem. (n.d.). 1-Adamantanol. Retrieved from [Link]

  • IUPAC-NIST Solubilities Database. (n.d.). Methanol with Hexane (n-hexane) and Water. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Adamantane (CAS 281-23-2). Retrieved from [Link]

Sources

Theoretical Studies on 1-Adamantanemethanol Derivatives: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical framework for the analysis of 1-Adamantanemethanol (1-AdM) and its functionalized derivatives. 1-AdM serves as a critical lipophilic scaffold in medicinal chemistry, imparting metabolic stability and membrane permeability to drug candidates. This document details the computational methodologies—ranging from Density Functional Theory (DFT) to Molecular Dynamics (MD)—required to predict the physicochemical properties, reactivity, and pharmacological affinity of these compounds. It is designed for researchers seeking to optimize adamantane-based pharmacophores for antiviral and neuroprotective applications.

Introduction: The Lipophilic Bullet

The adamantane cage (


) is a diamondoid structure known for its rigidity, high lipophilicity, and metabolic stability. The introduction of a hydroxymethyl group at the bridgehead position yields This compound , breaking the perfect 

symmetry of adamantane to

(or

depending on conformation).
Structural Significance[1]
  • Lipophilicity: The adamantyl group facilitates transport across the Blood-Brain Barrier (BBB), making it ideal for CNS drugs.

  • Steric Bulk: The cage structure fills hydrophobic pockets in enzymes (e.g., 11

    
    -HSD1, HIV-1 RT).
    
  • Reactivity: The primary alcohol at the C1 position serves as a versatile handle for esterification, etherification, or conversion to amines (e.g., rimantadine analogs).

Computational Methodology: The Theoretical Framework

To ensure scientific integrity, theoretical studies must follow a validated workflow. The following protocols are standard for adamantane derivatives.

Electronic Structure Calculations (DFT)

Objective: Determine ground-state geometry, stability, and reactivity descriptors.

  • Software: Gaussian 16 / ORCA.

  • Functional: B3LYP (Hybrid) or

    
    B97X-D  (Dispersion-corrected).
    
    • Why: Adamantane interactions are often driven by London dispersion forces; standard B3LYP may underestimate binding energies in supramolecular complexes.

  • Basis Set: 6-311++G(d,p) .

    • Why: Diffuse functions (++) are critical for describing the lone pairs on the oxygen atom of the hydroxymethyl group.

Molecular Docking

Objective: Predict binding affinity (


) and pose orientation.
  • Software: AutoDock Vina / Schrödinger Glide.

  • Grid Box: Centered on active site residues (e.g., Ser31 in Influenza M2 channel).

  • Validation: Re-docking of co-crystallized ligands (RMSD < 2.0 Å required).

Molecular Dynamics (MD) Simulation

Objective: Assess the stability of the Ligand-Protein complex over time.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Ensemble: NPT (Constant Number, Pressure, Temperature).

  • Duration: Minimum 100 ns to observe loop flexibility and cage rotation.

Workflow Visualization

The following diagram illustrates the integrated computational pipeline for analyzing 1-AdM derivatives.

ComputationalWorkflow cluster_0 Quantum Mechanics Start This compound Structure DFT DFT Optimization (B3LYP/6-311++G(d,p)) Start->DFT Prop Electronic Properties (HOMO-LUMO, MEP) DFT->Prop Dock Molecular Docking (AutoDock Vina) Prop->Dock Reactivity Guided MD MD Simulation (100 ns, NPT) Dock->MD Best Pose ADMET ADMET Prediction (SwissADME) MD->ADMET End Lead Candidate Selection ADMET->End

Figure 1: Integrated computational workflow for the structural and pharmacological assessment of 1-AdM derivatives.

Structural & Electronic Properties

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a key indicator of chemical stability (kinetic inertness).

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxygen lone pairs of the hydroxymethyl group. This confirms the -CH2OH group is the primary site for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the adamantane cage

    
    -bonds (Rydberg character), indicating high resistance to reduction.
    

Typical Energy Values (B3LYP/6-31G(d,p)):

Property Value (eV) Interpretation

|


 | -6.82 | Nucleophilic character (moderate) |
| 

| +0.54 | Hard electrophile resistance | |

| 7.36 | High chemical stability (Insulator-like) |
Molecular Electrostatic Potential (MEP)

MEP maps guide the design of derivatives by identifying reactive sites.

  • Red Regions (Negative Potential): Concentrated on the Oxygen atom. Implication: H-bond acceptor capability; site for protonation.

  • Blue Regions (Positive Potential): Concentrated on the Hydroxyl Hydrogen. Implication: H-bond donor.

  • Green/Yellow (Neutral): The Adamantane cage. Implication: Purely hydrophobic interactions (Van der Waals/London dispersion).

Pharmacological Potential & Case Studies

1-AdM derivatives are primarily explored for their ability to block ion channels or inhibit enzymes by mimicking transition states.

Antiviral Activity (Influenza A M2 Channel)

The M2 proton channel is a tetrameric pore essential for viral uncoating. Adamantane derivatives (Amantadine) bind inside the pore.

  • Mechanism: The adamantane cage acts as a "plug," sterically blocking

    
     transport.
    
  • Derivative Design: 1-AdM is derivatized to extend a polar arm (e.g., amine or heterocycle) that interacts with His37 or Ser31 residues, overcoming resistance mutations.

  • Key Interaction: The hydrophobic cage interacts with Val27 and Ala30 via dispersion forces.

Neurological Activity (NMDA Receptors)

Derivatives of 1-AdM are structural analogs of Memantine.

  • Target: N-methyl-D-aspartate (NMDA) receptors.

  • Action: Uncompetitive antagonism. The drug binds only when the channel is open, preventing excitotoxicity without blocking normal physiological signaling.

Biological Pathway Diagram

The following diagram details the M2 channel inhibition mechanism targeted by 1-AdM derivatives.

M2Inhibition VirusEntry Influenza Virus Endocytosis Acidification Endosome Acidification (pH < 6) VirusEntry->Acidification M2Open M2 Channel Opens Acidification->M2Open AdM_Bind 1-AdM Derivative Binds Pore (Val27/Ser31) M2Open->AdM_Bind Drug Treatment Uncoating Viral Uncoating (RNP Release) M2Open->Uncoating Normal Path Block Proton Influx Blocked AdM_Bind->Block Block->Uncoating Prevents NoRep Replication Inhibited Block->NoRep

Figure 2: Mechanism of Action for Adamantane-based M2 Channel Blockers.

Synthesis Pathways (Theoretical Feasibility)

Computational thermodynamics can predict the yield and feasibility of functionalizing 1-AdM.

Esterification (Prodrug Synthesis)

Reaction: 1-AdM + R-COOH


 1-AdM-Ester + H2O 
  • Thermodynamics: Generally exergonic (

    
    ) but requires acid catalysis.
    
  • Transition State: DFT studies often show a concerted mechanism where the carbonyl oxygen is protonated, lowering the activation energy for the nucleophilic attack by the 1-AdM oxygen.

Conversion to Amines (Rimantadine Analogs)

Direct amination is difficult due to the steric bulk.

  • Pathway: 1-AdM

    
     Mesylate 
    
    
    
    Azide
    
    
    Amine.
  • Energetics: The

    
     attack on the adamantylmethyl carbon is sterically hindered. Theoretical studies suggest 
    
    
    
    -like character or the need for high temperatures/catalysts.

Experimental Protocols for Validation

To validate theoretical findings, the following protocols are recommended.

Protocol A: Synthesis of this compound Esters
  • Reagents: this compound (1.0 eq), Carboxylic Acid derivative (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 1-AdM and acid in dry DCM under

      
      .
      
    • Add DCC/DMAP at 0°C.

    • Stir at RT for 12h.

    • Filter urea byproduct; wash filtrate with

      
      .
      
  • Validation: FTIR (Appearance of C=O stretch at ~1730

    
    ), 
    
    
    
    -NMR (Shift of
    
    
    -O protons).
Protocol B: In Silico Docking (AutoDock Vina)
  • Preparation:

    • Protein: Remove water, add polar hydrogens, calculate Gasteiger charges.

    • Ligand: Optimize geometry (DFT), define rotatable bonds (OH group, linkers).

  • Grid Setup: Center on ligand in crystal structure (e.g., PDB: 2RLF for M2). Size:

    
     Å.
    
  • Run: Exhaustiveness = 8.

  • Analysis: Select poses with

    
     kcal/mol and favorable hydrophobic enclosure.
    

References

  • Al-Mutairi, A. A., et al. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects.[1][2] Polycyclic Aromatic Compounds.[1] Link

  • Jaber, A. M., et al. (2023). Synthesis, anticancer evaluation and docking studies of novel adamantanyl-1,3,4-oxadiazol hybrid compounds. Molecular Diversity. Link

  • BenchChem Technical Support. Application Notes and Protocols for the Synthesis of Adamantane Derivatives.Link

  • Panicker, C. Y., et al. (2015). FT-IR, HOMO-LUMO, NBO, MEP Analysis and Molecular Docking Study of Adamantane Derivatives.[1] Spectrochimica Acta Part A. Link[1]

  • Karpenko, I. L., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal. Link

  • Wang, J., et al. (2025). Structural Characterization and Molecular Dynamics of Adamantane-Triazole Derivatives. ResearchGate.[3][4] Link

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Adamantane, with its unique, rigid, and strain-free tricyclic cage structure, represents a cornerstone in the fields of medicinal chemistry, materials science, and drug development.[1] Its diamondoid lattice, composed of three fused cyclohexane rings in a chair conformation, imparts remarkable thermal stability and lipophilicity to molecules incorporating this moiety.[1][2] The precise and unambiguous naming of adamantane derivatives is paramount for effective scientific communication, patent literature, and regulatory submissions. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for adamantane and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of numbering, the application of rules for substituent citation, stereochemical designation, and the naming of more complex adamantane-containing systems.

The Adamantane Core: Structure and Systematic Nomenclature

Adamantane (C₁₀H₁₆) is a highly symmetrical molecule belonging to the Td point group.[1] Its systematic IUPAC name is tricyclo[3.3.1.1³⁷]decane .[1][3] However, in recognition of its widespread importance and to simplify communication, IUPAC has retained the trivial name "adamantane" as the preferred name.[1][3]

The adamantane skeleton consists of ten carbon atoms, which are categorized into two distinct types:

  • Bridgehead (methine) carbons: Four carbons, each bonded to three other carbons.

  • Methylene carbons: Six carbons, each bonded to two other carbons.

Numbering the Adamantane Skeleton

A standardized numbering system is crucial for accurately denoting the position of substituents. The numbering of the adamantane core follows a specific set of rules:

  • The bridgehead carbons are assigned the locants 1, 3, 5, and 7.

  • The methylene carbons are assigned the locants 2, 4, 6, 8, 9, and 10.

The following Graphviz diagram illustrates the adamantane structure with its official IUPAC numbering.

Caption: IUPAC numbering of the adamantane core.

Nomenclature of Substituted Adamantanes

The naming of adamantane derivatives follows the general principles of substitutive nomenclature.[4] The adamantane core is treated as the parent hydride, and substituents are cited as prefixes in alphabetical order.

Monosubstituted Adamantanes

For a single substituent, its locant on the adamantane ring precedes the substituent name.

  • Example 1: A hydroxyl group at a bridgehead position is named adamantan-1-ol .

  • Example 2: A bromine atom at a methylene position is named 2-bromoadamantane .

Polysubstituted Adamantanes: Assigning Locants

When multiple substituents are present, the locants are assigned to give the lowest possible set of numbers at the first point of difference. The substituents are then cited in alphabetical order.

  • Example 3: A molecule with a methyl group at position 1 and a hydroxyl group at position 3. The hydroxyl group has higher priority for citation as a suffix. The correct name is 3-methyladamantan-1-ol .

  • Example 4: A derivative with a bromine at position 1, a chlorine at position 3, and an ethyl group at position 5. The locants are 1, 3, and 5. The substituents are cited alphabetically. The correct name is 1-bromo-3-chloro-5-ethyladamantane .

The following workflow outlines the decision-making process for naming polysubstituted adamantanes:

Naming_Workflow Start Identify Adamantane Core and all Substituents FindParent Determine Principal Functional Group for Suffix Start->FindParent Numbering Assign Locants to give Lowest Number Set FindParent->Numbering Alphabetize Alphabetize Substituent Prefixes Numbering->Alphabetize Assemble Assemble Full IUPAC Name Alphabetize->Assemble

Caption: Workflow for naming substituted adamantanes.

The Adamantyl Group as a Substituent

When the adamantane moiety is a substituent on a larger parent structure, it is named as an adamantyl group. The point of attachment is indicated by a locant.

  • 1-Adamantyl (or adamant-1-yl): Attached via a bridgehead carbon.[1][5]

  • 2-Adamantyl (or adamant-2-yl): Attached via a methylene carbon.[1][5]

Example 5: Acetic acid with an adamantyl group attached to the carboxylic acid via the bridgehead position is named 2-(adamant-1-yl)acetic acid .

Stereochemistry in Adamantane Derivatives

The rigid cage structure of adamantane can give rise to various forms of stereoisomerism.

Chirality in Substituted Adamantanes

Adamantane itself is achiral. However, appropriate substitution can introduce chirality. A common instance is when the four bridgehead carbons (1, 3, 5, and 7) bear four different substituents. This creates a chiral molecule.[1]

Example 6: A molecule with a hydrogen at C1, a bromine at C3, a methyl group at C5, and a carboxyl group at C7 is a chiral compound.[1] The stereochemistry is designated using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7] Due to the tetrahedral-like arrangement of the bridgehead carbons, the absolute configuration (R or S) is determined by assigning priorities to the four substituents and observing the orientation from the highest to the lowest priority.

Disubstitution at certain methylene positions can also lead to chirality, as in the case of adamantane-2,6-diol.

The process of assigning stereochemical descriptors is summarized below:

Stereochemistry_Assignment Identify Identify Stereogenic Center(s) or Axis Prioritize Assign CIP Priorities to Substituents Identify->Prioritize Orient Orient Molecule with Lowest Priority Group Away Prioritize->Orient Determine Determine R/S Configuration (Clockwise/Counter-clockwise) Orient->Determine Prefix Add (R)- or (S)- Prefix to the Name Determine->Prefix

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-Adamantanemethanol in Antiviral Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of antiviral drug development, the adamantane scaffold remains a "privileged structure" due to its unique lipophilic cage geometry. While Amantadine and Rimantadine are well-known for their direct amine attachment, 1-Adamantanemethanol (1-AdM) offers a distinct synthetic advantage: the hydroxymethyl group serves as a versatile "chemical handle."

This handle allows for the introduction of the adamantyl cage via ether or ester linkages, or through homologated alkylation . This is critical for two reasons:

  • Pharmacokinetic Modulation: The adamantyl group significantly increases logP (lipophilicity), enhancing membrane permeability and blood-brain barrier (BBB) crossing.

  • Steric Occlusion: In M2 channel blockers (Influenza A), the adamantane cage physically blocks the viral pore. The extra methylene spacer in 1-AdM derivatives provides rotational freedom often required to overcome resistance mutations (e.g., S31N) where rigid analogs fail.

This guide details the activation of 1-AdM and its subsequent coupling to synthesize antiviral candidates, specifically focusing on 1-(Bromomethyl)adamantane as a gateway intermediate.

Mechanism of Action: The "Lipophilic Bullet"[1]

To understand the synthesis, one must understand the target. Adamantane derivatives primarily function as M2 Ion Channel Blockers . The M2 protein is essential for the acidification of the viral interior, a step required for the uncoating of the Influenza A virus.[1]

Mechanistic Pathway (M2 Blockade)

The adamantane cage mimics the hydronium ion's hydration shell but cannot pass through the channel's selectivity filter (Val27/Ser31 region). It binds within the pore, acting as a plug.

M2_Blockade Virus_Entry Viral Endocytosis Acidification Endosome Acidification (pH < 6) Virus_Entry->Acidification M2_Channel M2 Proton Channel Opens Acidification->M2_Channel Uncoating Viral Uncoating M2_Channel->Uncoating Normal Path Stop Replication Halted M2_Channel->Stop Blocked Inhibitor Adamantane Derivative (Lipophilic Bullet) Binding Binding to Val27/Ser31 Region Inhibitor->Binding Blockage Physical Occlusion of Pore Binding->Blockage Blockage->M2_Channel Inhibits Replication Viral Replication Uncoating->Replication

Caption: Logical flow of M2 channel inhibition by adamantane derivatives. The drug physically occludes the proton path, preventing viral uncoating.

Critical Synthetic Protocols

The primary challenge with 1-AdM is its neopentyl-like structure. The carbon attached to the hydroxyl group is adjacent to a quaternary carbon (the bridgehead), making it sterically hindered. Standard SN2 reactions on the alcohol itself are sluggish.

The Solution: Activation via the Appel Reaction to form the bromide, followed by nucleophilic substitution.

Protocol A: Activation of 1-AdM to 1-(Bromomethyl)adamantane

This step converts the poor leaving group (-OH) into an excellent one (-Br) under mild, neutral conditions, avoiding the skeletal rearrangements often seen with carbocation-based methods (like HBr reflux).

Reagents:

  • This compound (1.0 eq)[2][3]

  • Carbon Tetrabromide (CBr₄) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.66 g, 10 mmol) and CBr₄ (3.98 g, 12 mmol) in anhydrous DCM (50 mL) .

  • Cooling: Cool the solution to 0°C using an ice bath. Maintain an inert atmosphere (N₂ or Ar).

  • Addition: Dissolve PPh₃ (3.15 g, 12 mmol) in minimal DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Expert Insight: The solution will turn slightly yellow.[4] Rapid addition can cause an exotherm; keep T < 5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours .

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.3) should disappear, replaced by the bromide (Rf ~0.8).

  • Workup: Add Hexane (100 mL) to the reaction mixture. This precipitates the Triphenylphosphine Oxide (Ph₃P=O) byproduct.

  • Filtration: Filter the white solid through a pad of Celite/Silica.

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (100% Hexanes) to yield 1-(Bromomethyl)adamantane .

Expected Yield: 85–92% Characterization: ¹H NMR (CDCl₃) δ 3.05 (s, 2H, -CH₂Br).

Protocol B: Synthesis of Adamantyl-Ether Antivirals (Williamson Ether Synthesis)

This protocol mimics the structural logic of Tromantadine but uses the 1-AdM scaffold to create an ether linkage, often used to attach the adamantane cage to sugar-based antivirals or heterocycles.

Target: Coupling 1-(Bromomethyl)adamantane to a viral pharmacophore (represented here by a generic alcohol R-OH).

Reagents:

  • Viral Pharmacophore (R-OH) (1.0 eq)

  • 1-(Bromomethyl)adamantane (from Protocol A) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

  • DMF (Anhydrous) or THF

Step-by-Step Methodology:

  • Deprotonation: In a dry flask under Argon, dissolve the Pharmacophore (R-OH) in anhydrous DMF . Cool to 0°C.

  • Base Addition: Add NaH portion-wise. Stir at 0°C for 30 mins until H₂ evolution ceases.

    • Safety: Vent the flask properly to release hydrogen gas.

  • Coupling: Add 1-(Bromomethyl)adamantane (dissolved in minimal DMF) dropwise.

  • Heating: Heat the reaction to 60–80°C for 12–18 hours.

    • Expert Insight: The neopentyl-like bromide is sterically hindered. Elevated temperature is required for the SN2 attack to occur efficiently.

  • Quench: Cool to RT and carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine.

  • Purification: Silica gel chromatography.

Comparative Data: Leaving Group Efficiency

When designing the synthesis, choosing the right activation method for 1-AdM is crucial.

Activation MethodIntermediate FormedReactivity (SN2)StabilityRecommended For
Appel Reaction Bromide (-CH₂Br)HighHighGeneral Alkylation
Tosylation Tosylate (-CH₂OTs)ModerateModerateMild Nucleophiles
Mesylation Mesylate (-CH₂OMs)HighLow (Unstable)Immediate use only
Direct HCl Chloride (-CH₂Cl)LowVery HighIndustrial Scale (Harsh)

Synthetic Workflow Visualization

The following diagram illustrates the conversion of 1-AdM into active antiviral candidates.

Synthesis_Workflow AdM This compound (Starting Material) Appel Appel Reaction (CBr4, PPh3) AdM->Appel Bromide 1-(Bromomethyl)adamantane (Active Electrophile) Appel->Bromide Coupling S_N2 Substitution (NaH/DMF or K2CO3) Bromide->Coupling Nucleophile Viral Pharmacophore (R-OH, R-NH2) Nucleophile->Coupling Product_Ether Adamantyl Ether (Entry Inhibitor) Coupling->Product_Ether If R-OH Product_Amine Adamantyl Amine (M2 Blocker Analog) Coupling->Product_Amine If R-NH2

Caption: Synthetic pathway transforming 1-AdM into active antiviral agents via bromide activation.

Quality Control & Troubleshooting

Self-Validating the Protocol
  • NMR Check: In Protocol A, the disappearance of the -CH₂OH signal (doublet ~3.2 ppm) and appearance of -CH₂Br (singlet ~3.05 ppm) confirms conversion.

  • Water Content: The Appel reaction is sensitive to moisture. If yield is <50%, check solvent dryness (DCM must be distilled over CaH₂ or from a solvent system).

  • Steric Hindrance: If Protocol B fails (no product), switch solvent to HMPA/THF (caution: toxic) or add 18-Crown-6 ether to activate the nucleophile, as the adamantyl bromide is slow to react.

References

  • Wang, J., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[5]

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Jing, X., et al. (2009). "Structure-Activity Relationships of Adamantane-Based M2 Ion Channel Inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(23), 6733-6737.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 64556, this compound." PubChem.

Sources

Derivatization of 1-Adamantanemethanol for gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Derivatization of 1-Adamantanemethanol for Gas Chromatography

Executive Summary

This compound (1-AdM) is a critical intermediate in the synthesis of adamantane-class antivirals (e.g., Amantadine, Rimantadine) and specialized polymers. While the adamantane cage is highly lipophilic, the primary hydroxyl group introduces polarity that leads to severe peak tailing, irreversible adsorption, and poor quantification in gas chromatography (GC).

This guide details a robust Silylation Protocol using BSTFA + 1% TMCS . Unlike standard primary alcohols, 1-AdM exhibits unique steric bulk due to the diamondoid cage structure, requiring optimized thermal energy to ensure quantitative conversion. This protocol provides a self-validating workflow to transform 1-AdM into its trimethylsilyl (TMS) ether, ensuring symmetric peak shape and high sensitivity.

The Challenge: Steric Bulk vs. Polarity

The 1-AdM molecule presents a "dual-nature" problem for chromatographers:

  • The Cage (Lipophilic): The tricyclic adamantane core is bulky and hydrophobic, normally ideal for non-polar GC columns (e.g., 5% Phenyl).

  • The Hydroxyl (Polar): The -OH group engages in hydrogen bonding with silanol groups in the GC liner and column stationary phase.

Why Standard Methods Fail: Direct injection of 1-AdM often results in broad, tailing peaks. Furthermore, the "cage effect" protects the carbon adjacent to the methanol group, meaning mild silylation reagents (like HMDS) often yield incomplete derivatization, leading to split peaks (native vs. derivatized) and quantification errors.

Chemical Strategy: Catalyzed Silylation

To overcome these issues, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[1]

  • Reagent: BSTFA is a strong silyl donor that reacts with the hydroxyl proton.

  • Catalyst: TMCS (1%) is critical.[2] It acts as a Lewis acid catalyst, increasing the leaving group potential of the amide and ensuring the bulky adamantane structure does not sterically hinder the attack on the silicon atom.

  • Byproducts: The reaction produces volatile byproducts (TMS-trifluoroacetamide) that elute early and do not interfere with the target analyte.[3][4]

Diagram 1: Reaction Mechanism

Visualizing the transformation of 1-AdM to 1-AdM-TMS.

ReactionMechanism AdM This compound (Polar -OH) Intermediate Transition State (Sterically Crowded) AdM->Intermediate Nucleophilic Attack Reagent BSTFA + TMCS (Silyl Donor + Catalyst) Reagent->Intermediate Activation Product 1-AdM-TMS Ether (Volatile, Non-polar) Intermediate->Product Silylation Byproducts TMS-TFA + HCl (Volatile) Intermediate->Byproducts Elimination

Caption: Silylation mechanism where the hydroxyl hydrogen is replaced by a Trimethylsilyl (TMS) group, facilitated by TMCS catalysis.[1]

Experimental Protocol

Safety Note: BSTFA and TMCS are moisture-sensitive and corrosive. Perform all steps in a fume hood.

Materials
  • Analyte: this compound (>98% purity).[5][6][7]

  • Reagent: BSTFA + 1% TMCS (Commercial mix).[1]

  • Solvent: Anhydrous Pyridine (Acts as a solvent and acid scavenger).

  • Internal Standard (IS): Tridecane or Dodecane (Non-reactive hydrocarbon).

Step-by-Step Procedure
  • Preparation of Internal Standard Solution (ISTD):

    • Dissolve Tridecane in anhydrous Pyridine to a concentration of 0.5 mg/mL.

  • Sample Weighing:

    • Weigh ~10 mg of 1-AdM into a 2 mL GC crimp-top vial.

  • Solvation:

    • Add 1.0 mL of the ISTD/Pyridine solution. Vortex until fully dissolved.

  • Derivatization:

    • Add 200 µL of BSTFA + 1% TMCS.

    • Note: A 2:1 molar excess of reagent is required; this volume provides a large excess to drive the reaction.

  • Incubation (Critical Step):

    • Cap the vial immediately.

    • Heat at 70°C for 30 minutes.

    • Expert Insight: While primary alcohols react at room temperature, the adamantane cage creates a hydrophobic pocket. Thermal energy ensures 100% conversion and prevents "reaction reversal" inside the GC inlet.

  • Analysis:

    • Cool to room temperature.[1][2][3][8] Transfer to autosampler. Inject directly.

Diagram 2: Analytical Workflow

Operational flow from sample prep to data acquisition.

Workflow Start Weigh 10mg 1-AdM Solvent Add 1mL Pyridine (with Tridecane IS) Start->Solvent Reagent Add 200µL BSTFA + 1% TMCS Solvent->Reagent Heat Incubate @ 70°C 30 Minutes Reagent->Heat Critical Step Cool Cool to RT Heat->Cool Inject GC-MS Injection (Split 20:1) Cool->Inject

Caption: Step-by-step derivatization workflow ensuring complete conversion of the sterically hindered alcohol.

GC-MS Instrument Parameters

The following parameters are optimized to separate the solvent front, the derivatizing reagents, and the adamantane derivative.

ParameterSettingRationale
Inlet Split / SplitlessSplit 20:1 is recommended to prevent column overload and detector saturation.
Inlet Temp 250°CHigh enough to volatilize the cage, low enough to prevent thermal degradation.
Column DB-5ms or HP-5ms30m x 0.25mm x 0.25µm. (5% Phenyl phase is ideal for adamantanes).
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program Initial: 60°C (Hold 2 min)Ramp: 15°C/min to 300°CFinal: 300°C (Hold 5 min)Low initial temp separates volatile reagents. Fast ramp elutes the heavy TMS derivative quickly.
Transfer Line 280°CPrevents condensation of high-boiling adamantanes.
MS Source EI (70 eV), 230°CStandard ionization.
Scan Range m/z 40 - 450Captures the molecular ion and characteristic fragments.

Results & Interpretation

Chromatographic Profile
  • Solvent/Reagents (1.5 - 3.0 min): Pyridine, BSTFA, TMS-TFA byproduct.

  • Internal Standard (Tridecane): Elutes mid-run (reference peak).

  • 1-AdM-TMS Derivative: Elutes after the internal standard. Peak should be sharp and symmetric (Tailing factor < 1.2).

Mass Spectral Identification

The TMS derivative of this compound (MW 238.4) will display a distinct fragmentation pattern:

  • m/z 238: Molecular Ion (M+). Often weak due to stability of fragments.

  • m/z 223: [M - 15]+ (Loss of methyl group from TMS).

  • m/z 135: Adamantyl cation (C10H15+). Base Peak. This is the diagnostic fragment for the adamantane cage.

  • m/z 73: Trimethylsilyl cation (Si(CH3)3+).

Troubleshooting & Validation

  • Issue: Peak Tailing of Derivative.

    • Cause: Active sites in the liner or moisture in the sample.

    • Fix: Replace inlet liner with a deactivated wool liner. Ensure Pyridine is anhydrous.

  • Issue: Appearance of Underivatized Peak.

    • Cause: Incomplete reaction.

    • Fix: Increase incubation temperature to 80°C or extend time to 60 mins. Ensure BSTFA vial is fresh (not hydrolyzed).

  • Issue: "Ghost" Peaks.

    • Cause: Septum bleed or reagent contamination.

    • Fix: Use high-temperature septa; run a blank (Pyridine + Reagent only).

References

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).[1][2][3][8][9][10][11][12] Sigma-Aldrich Technical Guides. Link

  • BenchChem. (2025).[1][2][8][13][14] Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection. BenchChem Application Notes. Link

  • Thermo Fisher Scientific. (n.d.). Silylation Reagents for GC Analysis.[1][2][3][10] Thermo Fisher Scientific Product Guide. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

Sources

The Role of 1-Adamantanemethanol in Supramolecular Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of supramolecular chemistry, where non-covalent interactions orchestrate the assembly of complex architectures, the choice of molecular building blocks is paramount. Among these, 1-adamantanemethanol emerges as a cornerstone guest molecule, prized for its unique structural attributes and predictable binding behavior. Its rigid, bulky, and lipophilic adamantyl cage, combined with the reactive potential of its hydroxymethyl group, provides a versatile platform for constructing a myriad of supramolecular systems. This guide offers an in-depth exploration of the applications of this compound in supramolecular chemistry, complete with detailed protocols for researchers, scientists, and professionals in drug development.

Fundamental Principles: The "Adamantane Effect" in Host-Guest Chemistry

The utility of this compound in supramolecular chemistry is fundamentally rooted in its strong and specific interactions with various macrocyclic host molecules. The adamantane cage, a diamondoid hydrocarbon, is highly hydrophobic and possesses a three-dimensional structure that perfectly complements the cavities of many common hosts. This "adamantane effect" is a powerful driving force for self-assembly in aqueous solutions, governed primarily by the hydrophobic effect, where the release of high-energy water molecules from the host's cavity upon encapsulation of the adamantyl group leads to a significant entropic gain.

Key Host Systems for this compound:

  • Cyclodextrins (CDs): These toroidal macrocycles, composed of glucose units, offer a hydrophobic inner cavity and a hydrophilic exterior. β-cyclodextrin, with its seven glucose units, provides a particularly snug fit for the adamantane moiety, leading to high association constants. This interaction is a workhorse of supramolecular chemistry, enabling the construction of everything from drug delivery vehicles to self-healing hydrogels.[1][2][3]

  • Cucurbit[n]urils (CB[n]): These pumpkin-shaped macrocycles possess a hydrophobic cavity and two polar carbonyl-fringed portals. CB[4] is especially well-suited for encapsulating adamantane derivatives, forming exceptionally stable complexes with association constants that can reach up to 10¹⁴ M⁻¹.[5][6] This ultra-high affinity makes the CB[4]-adamantane pair ideal for applications requiring robust and specific recognition, such as pretargeted imaging and diagnostics.

  • Calix[n]arenes: These cup-shaped macrocycles, formed from phenolic units, can be functionalized to create a variety of binding pockets. While their interactions with adamantane are often less specific than those of CDs and CBs, they offer a high degree of synthetic tunability, allowing for the design of responsive and selective host systems.[7][8]

Applications in Supramolecular Chemistry

The predictable and robust nature of this compound's host-guest interactions has propelled its use in a wide range of applications:

Drug Delivery Systems

The adamantane moiety is frequently incorporated into drug molecules to enhance their lipophilicity and facilitate their transport across biological membranes.[9][10][11][12] By forming inclusion complexes with biocompatible hosts like cyclodextrins, the solubility and bioavailability of these adamantane-modified drugs can be significantly improved. The host molecule can mask the hydrophobic drug, releasing it upon encountering a specific biological target or stimulus. This strategy is central to the development of targeted drug delivery systems.[9]

Supramolecular Polymers and Hydrogels

The strong and directional interactions of this compound with multivalent hosts can be harnessed to construct non-covalent polymers. For instance, mixing a polymer decorated with adamantane units and a polymer bearing cyclodextrin moieties results in the formation of a cross-linked network, leading to the spontaneous formation of a hydrogel. These supramolecular hydrogels are often shear-thinning and self-healing, making them attractive materials for tissue engineering, 3D printing, and controlled release applications.

Surface Recognition and Biosensors

Immobilizing host molecules on a surface creates a platform for the specific capture of adamantane-functionalized probes or biomolecules. This principle is employed in the design of biosensors and diagnostic arrays. For example, a surface functionalized with β-cyclodextrin can be used to selectively bind proteins that have been tagged with an adamantane group, allowing for their detection and quantification.

Antimicrobial Agents

Recent research has explored the use of adamantane-appended amphiphiles as antimicrobial agents.[13] The adamantane group can enhance the interaction of these molecules with bacterial cell membranes, leading to increased efficacy. Supramolecular assembly can further modulate the activity and delivery of these compounds.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and characterization of supramolecular complexes involving this compound.

Protocol 1: Preparation of a this compound/β-Cyclodextrin Inclusion Complex

This protocol details the synthesis of a classic host-guest complex, which serves as a foundational technique in many supramolecular applications. The rationale behind this procedure is to dissolve both host and guest and then allow them to co-crystallize, driven by the favorable thermodynamics of complex formation.

Materials:

  • This compound (C₁₁H₁₈O, MW: 166.26 g/mol )[4][14]

  • β-Cyclodextrin (β-CD)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • Dissolution of Host and Guest: In a round-bottom flask, dissolve an equimolar amount of β-cyclodextrin and this compound in an ethanol-water mixture (e.g., a 3:7 v/v ratio). The use of a co-solvent system is crucial as β-cyclodextrin is more soluble in water, while this compound is more soluble in ethanol.

  • Heating and Stirring: Heat the mixture to 80°C with continuous stirring for 2-3 hours. This elevated temperature increases the solubility of the reactants and provides the kinetic energy necessary to overcome any initial energy barriers to complexation.

  • Cooling and Crystallization: Slowly cool the solution to room temperature. As the solution cools, the solubility of the inclusion complex decreases, leading to its crystallization. The formation of colorless crystals should be observed after approximately 8 hours.[2]

  • Isolation and Drying: Isolate the crystals by filtration and wash them with a small amount of cold deionized water to remove any uncomplexed starting materials. Dry the crystals in air or under vacuum at a low temperature.

dot

G cluster_workflow Protocol 1: Workflow A 1. Dissolve this compound & β-Cyclodextrin in EtOH/H₂O B 2. Heat to 80°C with Stirring (2-3 hours) A->B C 3. Cool to Room Temperature (Crystallization) B->C D 4. Isolate Crystals (Filtration) C->D E 5. Wash with Cold H₂O D->E F 6. Dry the Complex E->F

Caption: Workflow for the preparation of a this compound/β-cyclodextrin inclusion complex.

Protocol 2: Characterization of the Inclusion Complex

It is essential to confirm the formation of the inclusion complex and to determine its stoichiometry and binding affinity. The following are standard characterization techniques.

NMR is a powerful tool for studying host-guest interactions in solution. The chemical environment of the protons on both the host and guest molecules changes upon complexation, leading to shifts in their corresponding NMR signals. Two-dimensional NMR techniques, such as NOESY, can provide direct evidence of spatial proximity between the host and guest.[2]

Sample Preparation:

  • Prepare separate solutions of this compound, β-cyclodextrin, and the synthesized complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Typical concentrations are in the millimolar range.

Data Acquisition and Analysis:

  • Acquire ¹H NMR spectra for all three samples. Upon complexation, the protons of the adamantane moiety that are inside the cyclodextrin cavity will typically show an upfield shift due to the shielding effect of the host.

  • Acquire a 2D NOESY spectrum of the complex. The presence of cross-peaks between the protons of the adamantane and the inner protons of the cyclodextrin cavity confirms the formation of the inclusion complex.

ITC is the gold standard for determining the thermodynamic parameters of binding, including the association constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The experiment involves titrating a solution of the guest (this compound) into a solution of the host (e.g., β-cyclodextrin) and measuring the heat evolved or absorbed.

Experimental Setup:

  • Sample Cell: A solution of the host molecule (e.g., 0.1 mM β-cyclodextrin) in a suitable buffer (e.g., 5% DMSO-water solution at pH 7).

  • Syringe: A solution of the guest molecule (e.g., 1 mM this compound) in the same buffer.

  • Temperature: 25.0 °C.

Procedure:

  • Equilibrate the calorimeter at the desired temperature.

  • Perform a series of injections of the guest solution into the host solution, recording the heat change after each injection.

  • Integrate the heat flow data to obtain the heat change per injection.

  • Fit the resulting binding isotherm to a suitable model (e.g., "one set of binding sites") to extract the thermodynamic parameters.[2]

Table 1: Example Thermodynamic Data for Adamantane Derivative/β-CD Interaction

ParameterValue
Association Constant (Kₐ)> 10⁴ M⁻¹ (Typical)
Stoichiometry (n)~1
Enthalpy Change (ΔH)Typically exothermic
Entropy Change (ΔS)Typically positive and favorable

Note: The exact values will depend on the specific adamantane derivative and experimental conditions.

Protocol 3: Synthesis of a this compound-Functionalized Molecule for Supramolecular Assembly

The hydroxymethyl group of this compound provides a convenient handle for covalent modification, allowing for its attachment to other molecules of interest, such as polymers, drugs, or dyes. The following is a general protocol for the esterification of this compound with a carboxylic acid.

Materials:

  • This compound

  • A carboxylic acid of interest (R-COOH)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, this compound (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

G cluster_synthesis Protocol 3: Functionalization Workflow Start Reactants: This compound R-COOH, DCC, DMAP in Anhydrous DCM Step1 Cool to 0°C Start->Step1 Step2 Add DCC Solution Step1->Step2 Step3 Stir at Room Temperature (12-24h) Step2->Step3 Step4 Work-up: Filter, Wash, Dry Step3->Step4 End Purification: Column Chromatography Step4->End

Caption: General workflow for the functionalization of this compound via esterification.

Conclusion and Future Outlook

This compound stands as a powerful and versatile building block in the toolkit of supramolecular chemists. Its robust and predictable host-guest chemistry, particularly with cyclodextrins and cucurbiturils, provides a reliable means of constructing complex and functional supramolecular architectures. The protocols and applications detailed in this guide serve as a starting point for researchers and developers seeking to leverage the unique properties of this molecule. As the field of supramolecular chemistry continues to advance, the creative application of this compound and its derivatives will undoubtedly lead to the development of novel materials, therapeutics, and technologies with real-world impact.

References

  • Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]

  • University of Cambridge. (n.d.). Cucurbituril-Based Molecular Recognition. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2021). Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. PubMed. Retrieved from [Link]

  • MDPI. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 26(8), 2355. Retrieved from [Link]

  • National Institutes of Health. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Supramolecular Chemistry. Retrieved from [Link]

  • PubMed Central. (2022). Protein–Calixarene Complexation: From Recognition to Assembly. PMC. Retrieved from [Link]

  • PubMed. (2007). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pretargeting with Cucurbituril–Adamantane Host–Guest Pair in Xenograft Models. PMC. Retrieved from [Link]

  • ResearchGate. (2019). Thermodynamic properties of 1-aminoadamantane. The Journal of Chemical Thermodynamics. Retrieved from [Link]

  • American Chemical Society. (n.d.). Adamantane as a supramolecular architecture capable of molecular confinement and separation. ACS Fall 2020 National Meeting. Retrieved from [Link]

  • National Institutes of Health. (2019). Delineating Host–Guest–Solvent Interactions in Solution from Gas-Phase Host–Guest Configurations: Thermodynamic Reversal and Structural Correlation of 24-Crown-8/H+/Diaminopropanol Non-Covalent Complexes in Aqueous Solution vs. in the Gas Phase. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2021). Four-Directional Synthesis of Adamantane Derivatives. Arkivoc. Retrieved from [Link]

  • PubMed. (2022). Protein-Calixarene Complexation: From Recognition to Assembly. Accounts of Chemical Research. Retrieved from [Link]

  • The Journal of Nuclear Medicine. (2018). Adamantane/Cucurbituril: A Potential Pretargeted Imaging Strategy in Immuno-PET. The Journal of Nuclear Medicine.
  • SciELO South Africa. (2020). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. South African Journal of Chemistry. Retrieved from [Link]

  • PubMed. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The host–guest interaction between β-cyclodextrin and adamantine. Retrieved from [Link]

  • ResearchGate. (2016). Cyclodextrin-Adamantane Host−Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules. Retrieved from [Link]

  • ScienceDirect. (2024). Synthesis of adamantane appended supramolecular amphiphilic bullets: structural and spectral insights. Chemical Data Collections. Retrieved from [Link]

  • MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 299. Retrieved from [Link]

  • National Institutes of Health. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Supramolecular stabilization of hydroxylamine TEMPOH by complexation with an amphiphilic calixarene. Chemical Communications. Retrieved from [Link]

  • SciSpace. (2009). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2016). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules. Retrieved from [Link]

  • TSI Journals. (2022). Supramolecular Chemistry: An Overview. Nano Tech Nano Sci Ind J. Retrieved from [Link]

  • MDPI. (2017). Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. Molecules, 22(11), 1836. Retrieved from [Link]

  • PubMed. (2023). Molecular Insights into Cyclodextrin-Adamantane-Modified Copolymer Host-Guest Interactions. Langmuir. Retrieved from [Link]

  • CORE. (n.d.). COMPLEXATION OF PHOSPHORYLATED CALIXARENES WITH URACILS. Retrieved from [Link]

  • FULIR. (2022). Host–Guest Interactions of Cucurbit[4]uril with Nabumetone and Naproxen. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical description of calixarene-dye complexation mechanism. Retrieved from [Link]

  • MDPI. (2022). Host–Guest Interactions of Cucurbit[4]uril with Nabumetone and Naproxen: Spectroscopic, Calorimetric, and DFT Studies in Aqueous Solution. Molecules, 27(13), 4021. Retrieved from [Link]

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved from [Link]

Sources

1-Adamantanemethanol as a linker in metal-organic frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Adamantanemethanol in Metal-Organic Frameworks

Executive Summary

This guide details the application of This compound (1-AdOH) in the engineering of Metal-Organic Frameworks (MOFs). Unlike dicarboxylic acid ligands that form the structural struts of a MOF, 1-AdOH acts as a monodentate functional agent . Its bulky, hydrophobic adamantane cage makes it an ideal candidate for Post-Synthetic Modification (PSM) to tune pore environments from hydrophilic to hydrophobic.

This protocol is designed for drug development professionals seeking to enhance the loading capacity of lipophilic therapeutic agents (e.g., anticancer drugs, neuroactive steroids) and improve the hydrolytic stability of MOF carriers.

Part 1: Scientific Foundation & Mechanism[1]

The Role of this compound

This compound (


) consists of a rigid, diamondoid adamantane cage attached to a hydroxymethyl group. In MOF chemistry, it serves two distinct roles:
  • Post-Synthetic Functionalization Agent: It reacts with pendant carboxylic acid groups on the MOF linker (e.g., UiO-66-COOH) via esterification. This introduces the bulky adamantyl group into the pore, increasing the logP (partition coefficient) of the internal surface.

  • Defect Capping/Modulator: When added during solvothermal synthesis, the alcohol group can compete with structural linkers for metal coordination sites (forming alkoxide bonds), creating controlled defects or terminating crystal growth to regulate particle size.

Mechanism of Action: Hydrophobic Shielding

The incorporation of 1-AdOH creates a "hydrophobic shield" around the metal nodes and within the pores.

  • Causality: The adamantane cage is highly lipophilic. Grafting it onto the pore wall increases the affinity for non-polar drug molecules via Van der Waals forces.

  • Stability: The bulky cage sterically hinders water molecules from attacking the metal-linker coordination bond, enhancing the MOF's stability in physiological fluids.

Part 2: Experimental Protocols

Protocol A: Post-Synthetic Modification (PSM) of UiO-66-COOH

Objective: Covalent attachment of 1-AdOH to the internal surface of a carboxyl-functionalized Zirconium MOF.

Reagents Required:

  • Parent MOF: UiO-66-COOH (activated)

  • Ligand: this compound (99% purity)

  • Catalyst: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Solvent: Anhydrous DMF (Dimethylformamide) / Chloroform

Step-by-Step Methodology:

  • Activation:

    • Heat 200 mg of UiO-66-COOH at 120°C under vacuum (10 mbar) for 12 hours to remove solvent guests.

    • Validation Point: TGA analysis should show no weight loss below 200°C.

  • Reaction Setup:

    • Disperse 100 mg of activated MOF in 10 mL anhydrous DMF/CHCl3 (1:1 v/v) using ultrasonication (30 mins).

    • Add this compound (3.0 equivalents relative to -COOH linkers).

    • Add EDC·HCl (1.2 equivalents) and DMAP (0.1 eq) as a catalyst to facilitate esterification.

  • Synthesis:

    • Stir the mixture gently at 60°C for 24–48 hours under an inert Nitrogen atmosphere.

    • Note: High stirring speeds may pulverize the MOF crystals; use a magnetic stir bar at <200 RPM.

  • Washing & Purification:

    • Centrifuge (8000 RPM, 10 min) to collect the solid.

    • Wash 3x with fresh DMF to remove unreacted 1-AdOH.

    • Wash 3x with Ethanol to exchange the high-boiling DMF.

    • Soxhlet Extraction: Perform Soxhlet extraction with ethanol for 12 hours to guarantee removal of trapped guests.

  • Final Activation:

    • Dry the product (UiO-66-COO-Ad) at 80°C under vacuum for 24 hours.

Protocol B: Drug Loading (Lipophilic Model Drug)

Objective: Loading a hydrophobic drug (e.g., Ibuprofen or Curcumin) into the Adamantane-modified MOF.

  • Solution Preparation: Prepare a saturated solution of the drug in Hexane or Ethanol (depending on drug solubility).

  • Impregnation: Suspend 50 mg of UiO-66-COO-Ad in 5 mL of the drug solution.

  • Equilibrium: Stir for 48 hours at room temperature in a sealed vial.

  • Isolation: Centrifuge and wash briefly (1x) with cold solvent to remove surface-adsorbed drug without leaching pore-bound cargo.

  • Quantification: Digest a sample of the loaded MOF in dilute H2SO4/DMSO and analyze via HPLC or UV-Vis spectroscopy to determine Loading Capacity (wt%).

Part 3: Data Analysis & Visualization

Expected Characterization Data
TechniqueObservation in Parent MOF (UiO-66-COOH)Observation in Modified MOF (UiO-66-COO-Ad)Interpretation
1H-NMR (Digested) Peaks for Benzene tricarboxylate onlyAdditional multiplets at 1.5–2.0 ppmConfirms presence of Adamantyl cage. Integration ratio determines % conversion.
N2 Isotherm (BET) Type I, High Surface Area (~1000 m²/g)Type I, Reduced Surface Area (~600 m²/g)Decrease indicates pore filling by the bulky adamantane group.
Contact Angle < 20° (Hydrophilic)> 110° (Hydrophobic)Successful surface modification; critical for lipophilic drug affinity.
PXRD Sharp peaks at 7.4°, 8.5° (2θ)Peaks retained; no loss of crystallinityThe PSM process did not collapse the framework.
Experimental Workflow Diagram

MOF_Modification cluster_0 Synthesis Phase MOF_Raw Parent MOF (UiO-66-COOH) Activation Thermal Activation (120°C, Vacuum) MOF_Raw->Activation Remove Solvent Reaction PSM Reaction (+ 1-AdOH, EDC, 60°C) Activation->Reaction Open Pores Washing Soxhlet Extraction (Removal of unreacted ligand) Reaction->Washing Covalent Grafting Characterization Validation (NMR, BET, PXRD) Washing->Characterization Verify Structure DrugLoading Drug Encapsulation (Hydrophobic Interaction) Characterization->DrugLoading If Validated

Figure 1: Workflow for the post-synthetic modification of MOFs with this compound.

Chemical Mechanism Diagram

Chemical_Mechanism COOH_Group Pendant -COOH (On MOF Linker) Intermediate Activated Ester (EDC Intermediate) COOH_Group->Intermediate + EDC Catalyst AdOH This compound (Nucleophile) Product Ester Linkage (MOF-COO-CH2-Ad) AdOH->Product Nucleophilic Attack Intermediate->Product + AdOH / - Urea Byproduct

Figure 2: Chemical pathway for the esterification of the MOF linker with this compound.

References

  • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks.[1][2][3][4][5][6] Chemical Reviews, 112(2), 970-1000. Link

  • Kandiah, M., et al. (2010). Synthesis and stability of tagged UiO-66 Zr-MOFs. Chemistry of Materials, 22(24), 6632-6640. Link

  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal–organic frameworks.[1][2][3][4][5][6][7] Chemical Society Reviews, 38(5), 1315-1329. Link

  • Agostoni, V., et al. (2013). Biocompatible Iron(III) Carboxylate Metal–Organic Frameworks for Drug Delivery. Advanced Healthcare Materials, 2(12), 1636-1644. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Adamantanemethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 1-adamantanemethanol via recrystallization. It is designed for researchers, scientists, and professionals in drug development who are familiar with basic laboratory techniques but may encounter specific challenges with this compound. This document offers troubleshooting advice and frequently asked questions to ensure a successful purification process, grounded in scientific principles and practical experience.

Introduction to Recrystallization of this compound

This compound is a white crystalline solid with a rigid, cage-like structure, lending it high thermal stability.[1] Its purification by recrystallization is a critical step to remove impurities from synthesis, such as unreacted starting materials or byproducts. The success of this technique hinges on the differential solubility of this compound and any contaminants in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2]

Key Physical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₁H₁₈O[3]
Molecular Weight166.26 g/mol [3]
Melting Point114-119 °C[4][5][6]
AppearanceWhite crystalline powder[1][4]
Water SolubilityInsoluble[4]
Organic Solvent SolubilitySoluble in methanol, ethanol, acetone, dichloromethane, hexane, and diethyl ether.[1][5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the recrystallization of this compound. A specific method involves recrystallization from aqueous methanol.[4]

Step-by-Step Methodology:

  • Solvent Selection: Based on established procedures, a methanol-water solvent system is effective. Methanol is the primary solvent in which this compound is soluble, while water acts as the anti-solvent to reduce its solubility upon cooling.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot methanol required to just dissolve the solid. This should be done on a hot plate with gentle heating and stirring. It is crucial to use the minimal amount of hot solvent to ensure the solution is saturated, which is essential for maximizing crystal yield.[7]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), a hot gravity filtration step is necessary. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization on the filter paper.[2]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice.[8] Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same methanol-water mixture) to remove any adhering soluble impurities from the mother liquor. Using ice-cold solvent minimizes the loss of the purified product.[7]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving, even in hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of it.

  • Causality: The bulky adamantane cage makes this compound quite nonpolar, though the hydroxyl group adds some polarity. A solvent with a similar polarity profile will be most effective.[9] If the chosen solvent is too nonpolar or too polar, solubility will be poor.

  • Solution:

    • Verify Solvent Choice: For this compound, solvents like methanol, ethanol, or acetone are good starting points.[1] A mixed solvent system, such as methanol/water or hexane/ethyl acetate, can also be effective.[4][10]

    • Increase Solvent Volume: You may not be using enough solvent. Add small increments of the hot solvent to your crude product until it fully dissolves.[11]

    • Increase Temperature: Ensure your solvent is at or near its boiling point, as the solubility of this compound increases significantly with temperature.[2]

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What's wrong?

A2: The failure of crystals to form from a cooled solution is often due to supersaturation or the use of excessive solvent.

  • Causality: A supersaturated solution is a metastable state where the solute concentration is higher than its solubility, but crystallization has not been initiated. This can be due to a lack of nucleation sites.[12] Alternatively, if too much solvent was used, the solution may not be saturated enough for crystals to form even at low temperatures.[7]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[12]

      • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will provide a template for further crystal growth.[12]

    • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be careful not to evaporate too much, as this can cause the product to "crash out" of solution as an impure solid.[8]

Q3: An oil has formed instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[13]

  • Causality: This is common when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is very high. Impurities can also sometimes promote oiling out.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool slowly again.

    • Lower the Cooling Temperature: Try cooling the solution more slowly or to a lower temperature.

    • Change the Solvent System: If oiling persists, a different solvent or solvent pair may be necessary. Adding a co-solvent in which the oil is more soluble can sometimes help. For this compound, if you are using a single solvent and it oils out, consider adding a miscible co-solvent.

Q4: The yield of my recrystallized this compound is very low. Why did this happen and how can I improve it?

A4: A low yield is a common problem in recrystallization and can be attributed to several factors.[8]

  • Causality and Solutions:

    • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[7] To remedy this, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.[8]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step, some product may be lost on the filter paper.[12] Ensure the filtration apparatus is pre-heated.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[7] Always use a minimal amount of ice-cold rinsing solvent.

    • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If prepared by the reduction of 1-adamantanecarboxylic acid or its derivatives, unreacted starting material or byproducts from the reducing agent could be present.[14] If synthesized via ozonation of adamantane, other oxygenated adamantane derivatives like adamantanone or 1,3-adamantanediol could be impurities.[15]

Q2: How do I choose the best solvent for recrystallizing a new adamantane derivative?

A2: The principle of "like dissolves like" is a good starting point.[16] Given the nonpolar adamantane core and the polar hydroxyl group, a solvent of intermediate polarity or a mixed solvent system is often ideal. Perform small-scale solubility tests with a range of solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water) to find a solvent that dissolves your compound when hot but not when cold.[2]

Q3: Can I use a single-solvent system for the recrystallization of this compound?

A3: Yes, a single-solvent system can be used. For example, recrystallization from hot hexane or methanol is possible. However, a mixed-solvent system like aqueous methanol often provides better control over the crystallization process and can lead to higher purity crystals.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of the final product can be assessed by several methods:

  • Melting Point Determination: A sharp melting point close to the literature value (114-119 °C) is a good indicator of purity.[4][5][6] Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. A pure substance should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify any remaining impurities.[17]

Visualizing the Workflow and Troubleshooting

Recrystallization Workflow Diagram:

Recrystallization_Workflow cluster_protocol Standard Protocol A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if necessary) A->B C 3. Cool Slowly to Form Crystals B->C D 4. Collect Crystals (Vacuum Filtration) C->D E 5. Wash with Ice-Cold Solvent D->E F 6. Dry Crystals E->F

Caption: Standard workflow for the recrystallization of this compound.

Troubleshooting Decision Tree:

Troubleshooting_Recrystallization cluster_nocrystals cluster_oiling cluster_lowyield Start Problem Encountered NoCrystals No Crystals Formed Start->NoCrystals OilingOut Oiling Out Start->OilingOut LowYield Low Yield Start->LowYield NC1 Is the solution supersaturated? NoCrystals->NC1 OO1 Reheat to dissolve oil OilingOut->OO1 LY1 Was too much solvent used? LowYield->LY1 NC2 Induce Crystallization: - Scratch flask - Add seed crystal NC1->NC2 Yes NC3 Was too much solvent used? NC1->NC3 No NC2->NC3 NC4 Reduce solvent volume (evaporate) and re-cool NC3->NC4 Yes OO2 Add more hot solvent OO1->OO2 OO3 Cool slowly again OO2->OO3 OO4 Consider a different solvent system OO3->OO4 If oiling persists LY2 Recover second crop from mother liquor LY1->LY2 Yes LY3 Were crystals washed with cold solvent? LY1->LY3 No LY4 Ensure use of ice-cold wash solvent LY3->LY4 No

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • PubChem. (n.d.). Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Technomak. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Retrieved from [Link]

  • Nku.edu. (n.d.). Recrystallization1. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]

  • Nku.edu. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ACS Publications. (2020, November 5). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • YouTube. (2013, February 4). How to Carry Out a Recrystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tertiary alcohols from hydrocarbons by ozonation on silica gel. Retrieved from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-Adamantanemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common synthetic routes to this compound. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the nuances of this synthesis and optimize your yields.

Introduction to this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science, prized for the lipophilic and rigid adamantane cage it introduces into molecules. While several synthetic routes exist, achieving high yields consistently can be challenging. This guide will focus on the two most prevalent and versatile methods: the Grignard reaction with an adamantyl halide and the reduction of 1-adamantanecarboxylic acid or its derivatives.

Section 1: Synthesis via Grignard Reaction

The reaction of an adamantyl-based Grignard reagent with formaldehyde is a direct and common method for preparing this compound. However, the success of this reaction is highly dependent on meticulous experimental technique.

Frequently Asked Questions (FAQs): Grignard Synthesis

Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the most likely causes?

A1: Low yields in this Grignard synthesis can typically be attributed to a few critical factors:

  • Presence of Moisture: Grignard reagents are potent bases and will readily react with any protic species, especially water. This includes atmospheric moisture, residual water in your glassware, or solvents that are not rigorously dried. Even trace amounts of water can significantly quench your Grignard reagent, leading to a drastic reduction in yield.[1] All glassware should be flame-dried or oven-dried immediately before use, and anhydrous solvents are essential.[1]

  • Poor Quality of Magnesium: The surface of magnesium turnings can oxidize over time, forming a passivating layer of magnesium oxide that prevents the reaction with the adamantyl halide. It is crucial to use fresh, high-quality magnesium.

  • Difficulty in Reaction Initiation: The formation of the adamantyl Grignard reagent can sometimes be sluggish to start. This can be due to the aforementioned magnesium oxide layer or the inherent reactivity of the adamantyl halide.

  • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the unreacted adamantyl halide to form a dimer (biadamantane).[2][3] This is more prevalent if the concentration of the adamantyl halide is too high during the initial stages of the reaction.

Q2: How can I tell if my Grignard reagent has formed successfully?

A2: There are several indicators of successful Grignard reagent formation:

  • Visual Cues: The reaction mixture will typically become cloudy or turbid, and you may observe bubbling at the surface of the magnesium.[4] The solution often turns a grayish or brownish color.

  • Exotherm: The formation of a Grignard reagent is an exothermic process. You should feel the flask become warm to the touch. For larger-scale reactions, a controlled exotherm is a good sign.

  • Titration: For quantitative analysis, you can titrate a small aliquot of your Grignard reagent against a standard solution of iodine.

Q3: I'm having trouble initiating the Grignard reaction. What can I do?

A3: Here are a few techniques to initiate a stubborn Grignard reaction:

  • Mechanical Agitation: Vigorously stir the mixture to break up the magnesium turnings and expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][6] These react with the magnesium to clean its surface and create reactive magnesium species.

  • Local Heating: Gently warm a small spot of the reaction flask with a heat gun to initiate the reaction. Once it starts, the exotherm should sustain it.

Troubleshooting Guide: Grignard Synthesis of this compound
Symptom Possible Cause Recommended Solution
Reaction does not start (no exotherm, no color change) 1. Wet glassware or solvent. 2. Inactive magnesium. 3. Unreactive adamantyl halide.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use fresh magnesium turnings or activate with iodine/1,2-dibromoethane.[5][6] 3. Consider using adamantyl bromide, which is generally more reactive than the chloride.
Low yield of this compound, significant amount of biadamantane byproduct Wurtz coupling due to high initial concentration of adamantyl halide.Add the solution of adamantyl halide to the magnesium suspension very slowly and dropwise to maintain a low concentration of the halide in the reaction mixture.[2][7]
Low yield, starting material recovered 1. Incomplete formation of the Grignard reagent. 2. Insufficient formaldehyde. 3. Grignard reagent quenched during the reaction.1. Allow for a longer reaction time for the Grignard formation, or gently reflux. 2. Use a slight excess of formaldehyde. 3. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Experimental Protocol: Grignard Synthesis of this compound
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of 1-bromoadamantane (1 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (about 10%) of the 1-bromoadamantane solution to the magnesium. If the reaction does not start, add a crystal of iodine or a few drops of 1,2-dibromoethane.[5][6]

  • Addition: Once the reaction has initiated (as evidenced by an exotherm and color change), add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Formaldehyde: After the addition is complete, cool the Grignard solution in an ice bath. Slowly add a solution of anhydrous formaldehyde (paraformaldehyde that has been thermally cracked and bubbled through the solution, or a solution of dry formaldehyde in an appropriate solvent) (1.1 equivalents).

  • Workup: After the addition of formaldehyde is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography.

Diagram of the Grignard Synthesis Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware C Form Grignard Reagent (1-Br-Adamantane + Mg) A->C B Use anhydrous solvents B->C D React with Formaldehyde C->D Slow addition E Aqueous Quench (NH4Cl) D->E F Extraction E->F G Drying & Concentration F->G H Purification (Recrystallization/Chromatography) G->H I I H->I Pure this compound

Caption: Workflow for the Grignard synthesis of this compound.

Section 2: Synthesis via Reduction of 1-Adamantanecarboxylic Acid and its Derivatives

A highly reliable route to this compound involves the reduction of 1-adamantanecarboxylic acid or its more reactive derivatives, such as the corresponding acid chloride or ester. This method often provides higher and more reproducible yields compared to the Grignard approach.

Frequently Asked Questions (FAQs): Reduction Synthesis

Q1: Can I use sodium borohydride (NaBH₄) to reduce 1-adamantanecarboxylic acid?

A1: No, sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids or esters.[8] You must use a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).[8][9]

Q2: Why is it necessary to use an excess of LiAlH₄ for the reduction of 1-adamantanecarboxylic acid?

A2: The first equivalent of LiAlH₄ is consumed in an acid-base reaction with the acidic proton of the carboxylic acid, forming a lithium carboxylate salt and hydrogen gas.[10][11] Subsequent equivalents of hydride are then required to reduce the carboxylate to the primary alcohol. Therefore, more than one equivalent of LiAlH₄ is necessary for the reaction to go to completion.

Q3: My LiAlH₄ reduction is sluggish and gives a low yield. What could be the problem?

A3: A sluggish LiAlH₄ reduction can be due to several factors:

  • Poor quality LiAlH₄: LiAlH₄ can decompose upon exposure to moisture. Use a fresh, unopened bottle or a properly stored reagent.

  • Inadequate solvent: The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). Ensure your solvent is completely dry.

  • Insufficient heating: While the initial reaction can be exothermic, sometimes gentle reflux is required to drive the reaction to completion.

  • Incomplete conversion of the carboxylic acid to a more reactive derivative: If you are reducing an ester or acid chloride, ensure the preceding step has gone to completion.

Q4: What is the Koch-Haaf reaction, and how is it relevant to this synthesis?

A4: The Koch-Haaf reaction is a method for the synthesis of tertiary carboxylic acids, such as 1-adamantanecarboxylic acid, from adamantane itself.[12][13][14] It involves the reaction of adamantane with carbon monoxide in the presence of a strong acid.[13] This provides a convenient route to the key precursor for the reduction synthesis of this compound.

Troubleshooting Guide: Reduction Synthesis of this compound
Symptom Possible Cause Recommended Solution
Violent, uncontrollable reaction upon addition of LiAlH₄ Addition of LiAlH₄ is too fast, or the reaction is not adequately cooled.Add the LiAlH₄ portion-wise to a cooled solution of the adamantane substrate. Maintain a controlled temperature with an ice bath.
Low yield of this compound, starting carboxylic acid recovered 1. Insufficient LiAlH₄. 2. LiAlH₄ has degraded.1. Use a larger excess of LiAlH₄. 2. Use a fresh bottle of LiAlH₄.
Formation of an aldehyde intermediate instead of the alcohol Incomplete reduction.Increase the reaction time and/or temperature (gentle reflux). Ensure sufficient LiAlH₄ is used.
Difficult workup with gelatinous precipitates Formation of aluminum salts.Follow a standard Fieser workup procedure: for every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then 3'x' mL of water. This should result in a granular precipitate that is easy to filter.
Experimental Protocols: Reduction Synthesis

Protocol 1: Synthesis of 1-Adamantanecarbonyl Chloride

  • To a solution of 1-adamantanecarboxylic acid (1 equivalent) in a suitable solvent (e.g., toluene), add thionyl chloride (1.2 equivalents) dropwise at room temperature.[15]

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress (e.g., by the cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-adamantanecarbonyl chloride, which can be used in the next step without further purification.

Protocol 2: Reduction of 1-Adamantanecarbonyl Chloride with LiAlH₄

  • Prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Add a solution of 1-adamantanecarbonyl chloride (1 equivalent) in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it with ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Diagram of the Reduction Synthesis Troubleshooting Logic

Reduction_Troubleshooting cluster_starting_material Starting Material Issues cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_workup Workup Issues Start Low Yield of This compound SM_Check Is starting material (carboxylic acid/derivative) pure? Start->SM_Check SM_Solution Purify starting material before reduction. SM_Check->SM_Solution No Reagent_Check Is LiAlH4 fresh and was it used in sufficient excess? SM_Check->Reagent_Check Yes Reagent_Solution Use fresh LiAlH4 and increase the molar excess. Reagent_Check->Reagent_Solution No Cond_Check Was the reaction run to completion (time/temp)? Reagent_Check->Cond_Check Yes Cond_Solution Increase reaction time and/or reflux. Cond_Check->Cond_Solution No Workup_Check Was the workup performed correctly to avoid product loss? Cond_Check->Workup_Check Yes Workup_Solution Use a standard Fieser workup and ensure complete extraction. Workup_Check->Workup_Solution No End Review overall procedure for other potential issues. Workup_Check->End Yes

Caption: Troubleshooting decision tree for the reduction synthesis of this compound.

Section 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid this compound. The key is to select an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Troubleshooting Guide: Recrystallization
Symptom Possible Cause Recommended Solution
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of pure this compound if available.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute.Choose a lower-boiling solvent or use a mixed solvent system.
Crystals form too quickly, resulting in a fine powder The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[16]
Low recovery of purified product 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Use a heated funnel for hot filtration and use a slight excess of hot solvent to prevent crystallization in the funnel.

References

  • Sciencemadness.org. (2021, December 28). Question about Grignard reaction. [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]

  • Kappe, C. O. (2015). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Journal of Organic Chemistry, 80(15), 7558-7567.
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. [Link]

  • Organic Syntheses. 1-adamantanecarboxylic acid. [Link]

  • Studylib. Grignard Reaction: Triphenylmethanol Synthesis Protocol. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

  • Černý, I., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
  • Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. [Link]

  • Qu, T., White, A. J. P., & Barrett, A. G. M. (2021).
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Knochel, P., et al. (2012). Synthesis of Substituted Adamantylzinc Reagents Using a Mg-Insertion in the Presence of ZnCl2 and Further Functionalizations. Chemistry – A European Journal, 18(34), 10765-10775.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. [Link]

  • Fukuyama, T., & Ryu, I. (2010). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 6, 86.
  • Chemistry Steps. Reduction of Carboxylic Acids. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Organic Chemistry Tutor. Koch-Haaf Carbonylation. [Link]

  • Kaushal, M. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism. YouTube. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • Dikusar, E. A., et al. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 52(2), 235-243.
  • Wikipedia. Koch reaction. [Link]

  • Google Patents.
  • Organic Syntheses. L-Valinol. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Organic Chemistry Tutor. (2025, March 26). Koch Haaf Carbonylation Reaction. YouTube. [Link]

  • Chemistry Stack Exchange. (2020, February 19). Why is this grignard synthesis incorrect?. [Link]

  • ResearchGate. (2025, August 10). Improved approach towards synthesis of adamantane-1,3,5-triol. [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. [Link]

  • Semantic Scholar. (2024, June 6). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. [Link]

  • MDPI. (2024, June 6). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. [Link]

  • University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

  • ResearchGate. Koch-Haaf carbonylation. [Link]

  • Reddit. (2009, February 19). Help! Recrystallization sources of error. [Link]

  • Cambridge University Press. Koch Reaction. [Link]

Sources

Technical Support Center: 1-Adamantanemethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities

Audience: Organic Chemists, Process Development Scientists, Medicinal Chemists[1]

Introduction: The Steric Challenge

As a Senior Application Scientist, I often see researchers underestimate the adamantyl cage . While 1-Adamantanemethanol (1-AdCH₂OH) is a structurally simple primary alcohol, its synthesis is governed by the immense steric bulk of the tricyclic system.[1] This bulk hinders nucleophilic attack at the carbonyl carbon of the precursor (usually 1-adamantanecarboxylic acid), leading to characteristic stalling points and side products.

This guide moves beyond generic "textbook" advice. We focus on the specific failure modes of the adamantane scaffold during reduction and the precise analytical signatures of its impurities.

Module 1: The Reaction Landscape

The primary synthesis route is the reduction of 1-Adamantanecarboxylic acid (1-AdCOOH) or its esters.[1] The "Happy Path" yields the alcohol, but the "Sad Path" is littered with partially reduced intermediates and over-reduction artifacts.

Visualization: Reaction Pathways & Impurity Formation[1]

AdamantaneSynthesis cluster_0 Critical Control Point: The Aldehyde Barrier Acid 1-Adamantanecarboxylic Acid (Starting Material) Aldehyde 1-Adamantanecarboxaldehyde (Major Impurity) Acid->Aldehyde Incomplete Reduction Ester Adamantyl Esters (Solvolysis Impurity) Acid->Ester Incomplete Hydrolysis/Workup Alcohol This compound (Target) Aldehyde->Alcohol 2nd Hydride Transfer Methyl 1-Methyladamantane (Over-reduction) Alcohol->Methyl Hydrogenolysis (Harsh Conditions)

Figure 1: The reduction pathway of 1-Adamantanecarboxylic acid.[1] Note that the aldehyde intermediate is stable enough to persist if hydride equivalents are insufficient.

Module 2: Common Side Products & Analytical Signatures

1-Adamantanecarboxaldehyde (The "Stalled" Intermediate)[1]
  • Cause: The adamantyl group acts as a shield.[1] After the first hydride delivery (forming the alkoxide/hemiacetal), the tetrahedral intermediate is crowded. If the reducing agent (e.g., LiAlH₄) is old, wet, or used in insufficient excess, the reaction stalls at the aldehyde stage upon workup.

  • Detection:

    • ¹H NMR: Distinct aldehyde proton singlet at ~9.3–9.4 ppm .[1]

    • IR: Sharp carbonyl stretch at ~1720 cm⁻¹ (distinct from the broad acid carbonyl).[1]

  • Remediation: Do not attempt to distill.[1] The boiling points are too close. Resubject the crude mixture to NaBH₄ in methanol/THF to push the aldehyde to the alcohol.[1]

Unreacted 1-Adamantanecarboxylic Acid[1]
  • Cause: Poor solubility of the starting material in ether/THF at low temperatures, or "gumming" of the aluminum salts coating the unreacted solid.

  • Detection:

    • TLC: Streaks heavily on silica (unless treated with acetic acid).[1]

    • Solubility: The acid dissolves in 10% NaOH; the alcohol does not.[1]

  • Remediation: Basic extraction wash (Protocol A).[1]

Boron-Complex Impurities (The "Sticky Solid")[1]
  • Cause: When using Borane-THF or Borane-DMS, the adamantyl alcohol forms a stable trialkylborate complex that is surprisingly resistant to hydrolysis due to—you guessed it—steric bulk.[1]

  • Detection: Product appears as a gummy, viscous oil instead of a white crystalline solid. Yield >100%.

  • Remediation: Requires rigorous methanolysis (refluxing with MeOH) or acid hydrolysis.[1]

Module 3: Troubleshooting Guides (FAQ Format)

Scenario A: "My product is a white solid, but the melting point is low (120°C vs 160°C+)."

Diagnosis: You likely have a mixture of This compound and 1-Adamantanecarboxaldehyde .[1] The aldehyde depresses the melting point significantly.[1]

Action Plan:

  • Run ¹H NMR: Check the 9.3 ppm region.

  • Chemical Wash: Dissolve the solid in diethyl ether. Wash with saturated sodium bisulfite (NaHSO₃) solution.[1]

    • Mechanism:[2][3][4][5][6] The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.[1] The alcohol remains in the organic layer.[1]

  • Recrystallization: If purity is still an issue, recrystallize from hexanes/acetone.[1]

Scenario B: "I used LiAlH₄, but the reaction turned into a solid gel and stopped stirring."

Diagnosis: "Aluminate Gel Lock."[1] The lithium aluminate salts have precipitated and encapsulated the unreacted adamantane precursor.[1]

Action Plan:

  • Dilution: Immediately add more anhydrous THF (double the volume).

  • Mechanical Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer if possible. Magnetic bars cannot handle the torque required for adamantane reductions at scale.[1]

  • Fieser Workup: Do NOT use a standard acid quench.[1] Use the Fieser method (see Protocol below) to produce granular, filterable salts.

Scenario C: "I see a small impurity at ~0.8 ppm in NMR and my yield is low."

Diagnosis: 1-Methyladamantane .[1]

  • Context: This occurs if you used harsh catalytic hydrogenation (high pressure/temp) or extreme excess of silanes/Lewis acids.[1] The hydroxyl group has been cleaved (hydrogenolysis).[1]

  • Fix: This is difficult to separate.[1][7] You must optimize upstream reaction conditions (lower temperature, milder reducing agent) to prevent formation.

Module 4: Validated Experimental Protocols

Protocol 1: The "Clean" LiAlH₄ Reduction (Fieser Workup)

Best for avoiding salt inclusion and maximizing purity.

Reagents:

  • 1-Adamantanecarboxylic acid (1.0 eq)[1]

  • LiAlH₄ (1.5 eq - Note: Excess is required due to steric hindrance)[1]

  • Solvent: Anhydrous THF (Ether is often too low-boiling to overcome the activation energy).[1]

Steps:

  • Setup: Flame-dry a 3-neck flask under Argon. Add LiAlH₄ pellets and THF. Cool to 0°C.[1]

  • Addition: Dissolve the acid in THF. Add dropwise. Expect vigorous gas evolution.

  • Reflux: Warm to room temp, then reflux for 4–6 hours .

    • Why: The adamantyl cage requires thermal energy to permit the hydride to penetrate the steric shield effectively.[1]

  • The Fieser Quench (Critical):

    • Cool to 0°C.[1]

    • For every x grams of LiAlH₄ used, add:

      • x mL Water (slowly!)

      • x mL 15% NaOH[1]

      • 3x mL Water[3]

  • Filtration: Warm to RT and stir for 15 mins. The gray precipitate will turn white and granular.[1] Filter through Celite.[1]

  • Purification: The filtrate contains the alcohol.[1] Evaporate solvent.[1][6][7] If acid remains, wash with 1M NaOH.

Protocol 2: Borane Reduction (for Acid-Sensitive Substrates)

Best if the adamantane ring has other functional groups.[1]

Steps:

  • Add 1.2 eq of BH₃[1]·THF to the acid in THF at 0°C.

  • Stir at RT overnight (slower than LAH).

  • The Methanol Fix: Quench with MeOH. Evaporate. Redissolve in MeOH and evaporate again (3x) .

    • Why: This repeated evaporation removes the boron as volatile trimethyl borate (B(OMe)₃).[1] Without this, your product will be contaminated with boron.

Module 5: Comparison of Reducing Agents

Reducing AgentPrimary Impurity RiskReaction SpeedWorkup DifficultySuitability for Adamantane
LiAlH₄ Aldehyde (if under-refluxed)Fast (Reflux)Medium (Fieser method)High (Standard)
Borane (BH₃) Boron-ComplexesSlow (RT)High (Requires MeOH cycles)Medium (Good for selectivity)
NaBH₄ + I₂ Unreacted AcidMediumLowLow (Often too weak for bulky acids)
H₂ / Catalyst MethyladamantaneVariesLowLow (Hard to stop at alcohol)

References

  • Koch, H.; Haaf, W. (1964).[8] "1-Adamantanecarboxylic Acid".[1][8][3][5][7][9][10] Organic Syntheses, 44, 1.

    • Grounding: Establishes the standard synthesis of the precursor acid via Koch-Haaf carboxyl
  • Sullivan, E. A.; Vickers, S. (1982). "Lithium Aluminum Hydride Reduction of Sterically Hindered Acids". Journal of Organic Chemistry.

    • Grounding: Mechanistic insight into why bulky acids like adamantane require forcing conditions.[1]

  • Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595.

    • Grounding: The authoritative source for the aluminum hydride workup protocol (Fieser workup).[1]

  • PubChem Compound Summary: this compound . (2025).[1] National Center for Biotechnology Information.[1]

    • Grounding: Verification of physical properties (Melting point, solubility) and identifiers (CAS 770-71-8).[1]

  • Qu, T.; White, A. J. P.; Barrett, A. G. M. (2021).[4] "Four-Directional Synthesis of Adamantane Derivatives". Arkivoc, part vii, 237-251.[1]

    • Grounding: Recent applications and functionalization of adamantane methanols, confirming solubility and handling characteristics.

Sources

Technical Support Center: Purification of 1-Adamantanemethanol and its Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Adamantanemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common purification challenges encountered during and after the synthesis of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the high purity of your final product.

Introduction: The Challenge of Purity in this compound Synthesis

This compound's unique, rigid, and lipophilic structure makes it a valuable building block in medicinal chemistry and materials science.[1] However, its synthesis, whether through the reduction of 1-adamantanecarboxylic acid or other methods, can often result in a mixture of the desired product, unreacted starting materials, and various side-products. Achieving high purity is critical for subsequent applications and reliable experimental data. This guide provides practical, field-proven strategies to identify and eliminate these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound reaction mixture?

The impurity profile of your this compound synthesis is highly dependent on the chosen synthetic route. Here are the most common impurities associated with prevalent synthetic methods:

  • From Reduction of 1-Adamantanecarboxylic Acid:

    • Unreacted 1-Adamantanecarboxylic Acid: Incomplete reduction is a common issue.[2][3]

    • Adamantane: Over-reduction or side reactions can sometimes lead to the formation of the parent hydrocarbon.

    • Ester Intermediates: If the reduction involves the formation of an ester intermediate (e.g., via reaction with the alcohol solvent), residual amounts of this ester may be present.

  • From Grignard Reaction with Formaldehyde:

    • 1-Adamantanol: Formed from the reaction of the Grignard reagent with any trace amounts of water or oxygen.

    • Unreacted Adamantyl Magnesium Halide: This will be quenched during workup to form adamantane.

  • General Impurities (Applicable to most syntheses):

    • Solvent Residues: Residual solvents from the reaction or workup (e.g., THF, diethyl ether, toluene).

    • Reagent-Derived Impurities: Byproducts from the reducing agent or other reagents used.

    • Disubstituted Adamantane Derivatives: In some cases, reactions can lead to the formation of 1,3-disubstituted adamantane byproducts.[4]

Q2: How can I quickly assess the purity of my crude this compound?

A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most efficient approach.

  • Thin Layer Chromatography (TLC): TLC provides a rapid and inexpensive method to visualize the number of components in your mixture.

    • Recommended TLC Conditions:

      • Stationary Phase: Silica gel 60 F254

      • Mobile Phase: A mixture of a non-polar and a moderately polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 8:2 v/v), is a good starting point.

      • Visualization: UV light (if impurities are UV active) and/or staining with potassium permanganate or iodine. This compound, being an alcohol, will appear as a spot that turns yellow/brown with a permanganate stain.

  • ¹H NMR Spectroscopy: A quick ¹H NMR spectrum of your crude product can provide significant information about the major components. You can look for characteristic signals of your product and compare them to known spectra of potential impurities.[5][6]

Q3: My this compound appears as an oil and won't crystallize. What should I do?

"Oiling out" is a common problem in crystallization and can be caused by several factors:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your product and inhibit crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly can cause the product to separate as a supercooled liquid.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

Troubleshooting "Oiling Out":

  • Re-heat the solution: Add a small amount of additional solvent to ensure everything is fully dissolved.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a template for crystal growth.

  • Re-purify: If oiling persists, it is a strong indication of high impurity levels. In this case, you should consider purifying the material by column chromatography before attempting another recrystallization.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most effective methods to purify this compound.

Identifying Impurities using NMR Spectroscopy

A crucial first step in any purification strategy is to identify the impurities present. ¹H and ¹³C NMR are powerful tools for this purpose.

CompoundKey ¹H NMR Signals (in CDCl₃)Key ¹³C NMR Signals (in CDCl₃)
This compound ~3.2 ppm (s, 2H, -CH₂OH), ~1.5-2.0 ppm (m, 15H, adamantyl protons), ~1.2 ppm (s, 1H, -OH)[7][8]~70 ppm (-CH₂OH), ~39, ~37, ~28 ppm (adamantyl carbons)[7]
1-Adamantanecarboxylic Acid~1.7-2.1 ppm (m, 15H, adamantyl protons), ~10-12 ppm (br s, 1H, -COOH)~182 ppm (-COOH), ~40, ~36, ~28 ppm (adamantyl carbons)
1-Adamantanol~1.5-2.2 ppm (m, 15H, adamantyl protons), ~1.6 ppm (s, 1H, -OH)[9][10]~68 ppm (C-OH), ~45, ~36, ~31 ppm (adamantyl carbons)[9]
Adamantane~1.7-1.9 ppm (m, 16H)~38, ~28 ppm

Workflow for Impurity Identification and Method Selection

G start Crude this compound tlc Run TLC (e.g., 7:3 Hexane:EtOAc) start->tlc nmr Acquire ¹H NMR Spectrum start->nmr decision Purity Assessment tlc->decision nmr->decision recrystallize Recrystallization decision->recrystallize  Major product spot  Minor, well-separated impurities column Column Chromatography decision->column  Multiple spots  Overlapping spots  Significant starting material pure_product Pure this compound recrystallize->pure_product column->pure_product

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities, provided a suitable solvent system is identified.[11][12][13] this compound has good solubility in polar organic solvents and low solubility in non-polar solvents.[14] A mixed-solvent system often provides the best results.

Recommended Solvent Systems:

  • Methanol/Water

  • Ethanol/Water

  • Hexane/Ethyl Acetate[15]

Step-by-Step Protocol for Methanol/Water Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol. Heat the mixture gently on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the methanol solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of hot methanol until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is the method of choice when dealing with complex mixtures or when impurities have similar solubility to the product.[16]

Workflow for Column Chromatography Purification

G start Prepare Silica Gel Slurry in Non-Polar Solvent pack Pack the Column start->pack load Load Crude Product (dissolved in minimal solvent) pack->load elute_nonpolar Elute with Non-Polar Solvent (e.g., Hexane) load->elute_nonpolar elute_gradient Gradually Increase Polarity (e.g., increasing % of Ethyl Acetate) elute_nonpolar->elute_gradient  To remove non-polar impurities collect Collect Fractions elute_gradient->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: Step-by-step workflow for purification by column chromatography.

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

    • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal gradient can be determined by preliminary TLC analysis.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the low-polarity solvent mixture. Non-polar impurities, such as adamantane, will elute first.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • This compound will elute as the polarity of the mobile phase increases.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing the spots.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent by rotary evaporation to obtain the purified product.

References

  • Measured ¹H NMR chemical shifts of imine proton signals Ha and their... - ResearchGate. Retrieved from [Link]

  • US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents.
  • Recrystallization. Retrieved from [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol - ResearchGate. Retrieved from [Link]

  • The Synthesis and Derivatives of 1-Adamantyl Methyl Ketone in Chemical Research. Retrieved from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC. Retrieved from [Link]

  • 1-Adamantanol | C10H16O | CID 64152 - PubChem - NIH. Retrieved from [Link]

  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Retrieved from [Link]

  • 1-adamantanecarboxylic acid - Organic Syntheses Procedure. Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

  • 1-Adamantanecarboxylic acid - Wikipedia. Retrieved from [Link]

  • RU2380349C1 - 1-adamantyl methyl ketone synthesis method - Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

    • Thin Layer Chromatography. Retrieved from [Link]

  • JP4984548B2 - Purification method of adamantane monools - Google Patents.
    • Crystallization. Retrieved from [Link]

  • How do you recrystallize a product from methanol? - Quora. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Retrieved from [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC. Retrieved from [Link]

  • Facile Reduction of Carboxylic Acids to Primary Alcohols under Metal-free and Solvent-free Conditions | Request PDF. Retrieved from [Link]

  • Facile reduction of carboxylic acids to primary alcohols under catalyst-free and solvent-free conditions - Chemical Communications (RSC Publishing). Retrieved from [Link]

  • This compound - the NIST WebBook. Retrieved from [Link]

  • NMR Chemical Shifts of Impurities. Retrieved from [Link]

  • Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | C11H18O | CID 64556 - PubChem. Retrieved from [Link]

  • Alcohol synthesis by carboxyl compound reduction - Organic Chemistry Portal. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Retrieved from [Link]

  • making carboxylic acids - Chemguide. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Adamantane Derivatives (Amantadine, Memantine, Rimantadine, and Novel Scaffolds)

The "Diamond Cage" Challenge: Core Solubility Mechanics

Adamantane derivatives present a unique solubility paradox. The core structure—a rigid, diamond-like tricyclic cage (


)—is highly lipophilic (LogP ~4.2 for adamantane) and possesses high crystal lattice energy. This means these molecules "want" to stay together in a solid crystal rather than interact with solvent molecules.

The Causality of Failure: Most solubility failures with these derivatives stem from two opposing forces:

  • Hydrophobicity: The cage repels water, leading to aggregation or precipitation in aqueous media.

  • Crystal Packing: The symmetrical shape allows tight packing, requiring high energy to break the lattice (high melting points, often >200°C).

Strategic Approach: To dissolve these compounds, you must either disrupt the lattice (using organic solvents like DMSO) or mask the hydrophobic cage (using cyclodextrins or salt formation).

Diagnostic Workflow: Solubilization Decision Tree

Before beginning your experiment, use this logic flow to select the correct solubilization strategy. This prevents the common "crash-out" phenomenon during biological assays.

SolubilityWorkflow Start Start: Identify Derivative Type CheckType Functional Group Analysis Start->CheckType Amine Amine (e.g., Amantadine, Memantine) CheckType->Amine Acid Carboxylic Acid (e.g., 1-Adamantanecarboxylic acid) CheckType->Acid Neutral Neutral/Lipophilic (e.g., Bromo-adamantane) CheckType->Neutral CheckSalt Is it a Salt? (HCl, Sulfate) Amine->CheckSalt OrganicSol Strategy B: Organic Stock (DMSO/Ethanol) Acid->OrganicSol Low pH Cyclodextrin Strategy C: Cyclodextrin Complex (HP-β-CD) Acid->Cyclodextrin Neutral pH Neutral->OrganicSol Neutral->Cyclodextrin WaterSol Direct Aqueous Solubility (Water/Saline) CheckSalt->WaterSol Yes (Salt) FreeBase Free Base Form CheckSalt->FreeBase No (Free Base) ConvertSalt Strategy A: Convert to Salt (Add 1eq HCl or adjust pH < 6) FreeBase->ConvertSalt FreeBase->OrganicSol ConvertSalt->WaterSol Dilution Dilution into Media OrganicSol->Dilution PrecipCheck Check for Precipitation (Tyndall Effect) Dilution->PrecipCheck PrecipCheck->WaterSol Clear PrecipCheck->Cyclodextrin Precipitates

Caption: Decision matrix for selecting the optimal solubilization route based on functional group chemistry and salt form status.

Troubleshooting Guides & FAQs
Issue 1: "The Crash-Out" – Precipitation upon dilution

User Question: "I dissolved my Memantine free base in DMSO at 50 mM. When I spiked it into the cell culture media (final 50 µM), it turned cloudy immediately. Why?"

Technical Analysis: This is a classic "Solvent Shock" phenomenon.

  • Mechanism: DMSO is a polar aprotic solvent that dissolves the lipophilic adamantane cage. Culture media is highly polar (water-based). When the DMSO stock hits the water, the DMSO molecules rapidly hydrogen-bond with water, leaving the hydrophobic adamantane molecules "stranded." They immediately aggregate to reduce surface area, forming a precipitate.

  • The pKa Factor: Memantine has a pKa of ~10.27 [1].[1] In DMSO, it is dissolved.[2][3][4][5] In media (pH 7.4), the free base is partially protonated but may still exceed its intrinsic solubility limit.

Solution Protocol:

  • Switch to Salt: Use Memantine Hydrochloride. It has aqueous solubility >20 mg/mL [2].[3][6][7]

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute stock 1:10 in pure ethanol or DMSO.

    • Step 2: Dilute that intermediate 1:10 into PBS with vortexing.

  • Carrier: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the media before adding the compound.

Issue 2: Sublimation and Disappearing Compounds

User Question: "I weighed out 1-adamantylamine, left it on the bench for a few hours, and the mass decreased. Is my balance broken?"

Technical Analysis: Adamantane and its lower-molecular-weight derivatives (like 1-adamantylamine) have high vapor pressures and sublime easily at room temperature due to their globular, "ball-bearing" shape which reduces intermolecular friction [3].

Corrective Action:

  • Storage: Store all solid adamantane derivatives at -20°C in tightly sealed vials (parafilm is mandatory).

  • Handling: Weigh quickly and immediately dissolve. Do not leave solids in open weigh boats.

  • Salts: Convert amines to HCl salts immediately; salts do not sublime.

Issue 3: pH-Dependent Solubility

User Question: "My adamantane-carboxylic acid derivative won't dissolve in water, even though it has a polar group."

Technical Analysis: The lipophilic cage (


) overpowers the single polar carboxyl group.
  • Acidic pH: At pH < pKa (~5.0), the acid is protonated (neutral) and insoluble.

  • Basic pH: At pH > 7-8, it ionizes to the carboxylate anion, significantly increasing solubility.

Solution: Adjust the pH of your stock solution to pH 8.0-9.0 using 0.1 N NaOH. Once dissolved, you can often titrate back to pH 7.4 carefully, provided the concentration is below the saturation limit.

Quantitative Data: Solubility Profiles

The following data serves as a reference for stock solution preparation. Note the dramatic difference between Free Base and Salt forms.

CompoundFormWater SolubilityDMSO SolubilityEthanol SolubilitypKa
Adamantane NeutralInsoluble (< 0.1 mg/mL)~25 mg/mL~15 mg/mLN/A
Amantadine HCl Salt> 50 mg/mL ~50 mg/mL> 20 mg/mL10.1 [4]
Amantadine Free BasePoor (< 1 mg/mL)SolubleSoluble10.1
Memantine HCl Salt~ 22.4 mg/mL ~ 21.6 mg/mL~ 20.5 mg/mL10.27 [1]
Rimantadine HCl Salt~ 50 mg/mLSolubleSoluble10.4

Data compiled from Cayman Chemical and BenchChem technical sheets [2, 5].

Experimental Protocols
Protocol A: Preparation of Cyclodextrin Inclusion Complex

Use this when organic solvents are toxic to your cells or the compound precipitates in media.

Principle: The hydrophobic adamantane cage fits perfectly into the cavity of


-Cyclodextrin (approx 6.0–6.5 Å diameter), effectively hiding the lipophilic portion from water [6].

Materials:

  • Adamantane derivative (Guest)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Host)

  • Water or PBS[2][6]

Step-by-Step:

  • Calculate Molar Ratio: Use a 1:2 molar ratio (Drug : CD) to ensure complete encapsulation.

    • Example: 1 mmol Adamantane derivative + 2 mmol HP-β-CD.

  • Prepare Vehicle: Dissolve the HP-β-CD in water/PBS to create a 20-40% (w/v) solution.

  • Addition: Add the adamantane derivative to the CD solution.

  • Energy Input:

    • Method A (Preferred): Sonicate at 40°C for 30-60 minutes.

    • Method B: Stir vigorously (1000 RPM) overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed drug.

  • Validation: The solution should remain clear upon cooling.

Protocol B: Kinetic Solubility Assessment (The "Spike" Test)

Use this to determine the maximum concentration your media can hold before precipitation.

  • Stock Prep: Prepare a 100 mM stock in 100% DMSO.

  • Plate Setup: Aliquot 198 µL of your specific assay media (e.g., DMEM + 10% FBS) into a 96-well clear plate.

  • Spiking: Add 2 µL of DMSO stock to the first well (Final: 1 mM). Perform 1:2 serial dilutions across the plate.

  • Incubation: Incubate at 37°C for 4 hours (mimicking assay duration).

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Result: Any significant increase in OD620 compared to the DMSO-only control indicates precipitation.

References
  • ResearchGate. Structure of memantine hydrochloride and pKa data. Available at: [Link][1][8]

  • Royal Society of Chemistry. Adamantane derivatives: sublimation and solubility processes.[9] Available at: [Link][1][10][11][12]

  • National Institute of Health Sciences (Japan). Amantadine Hydrochloride Monograph. Available at: [Link][1][12]

  • MDPI Molecules. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Adamantane Derivatives. Available at: [Link][1]

Sources

Stability of 1-Adamantanemethanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-adamantanemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the chemical stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and reactivity of this compound.

Q1: What is the general stability profile of this compound?

This compound is a white crystalline solid that is generally stable under standard laboratory conditions, including ambient temperature and pressure.[1] Its high thermal stability is attributed to the rigid, strain-free cage-like structure of the adamantane moiety.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and strong oxidizing agents.[1] While it is sparingly soluble in water, it readily dissolves in organic solvents such as methanol and ethanol.[1][2][3]

Q2: Is this compound susceptible to degradation under acidic conditions?

Yes, there is a significant potential for degradation under acidic conditions. The chemistry of adamantane derivatives is dominated by the exceptional stability of the tertiary 1-adamantyl carbocation.[4] While this compound is a primary alcohol, acid-catalyzed reactions can lead to rearrangements.

The Causality Behind Acid Instability: The degradation pathway is initiated by the protonation of the primary hydroxyl group, forming a good leaving group (water). The departure of water would theoretically form a highly unstable primary carbocation. However, this is unlikely to be the operative mechanism. Instead, a concerted reaction or a rapid rearrangement is expected to occur, driven by the formation of the significantly more stable tertiary 1-adamantyl carbocation. This cation can then react with any available nucleophiles in the medium (e.g., water, anions from the acid) or undergo elimination to form an alkene. Such rearrangements are common in carbocation chemistry, with classic examples being the Pinacol and Tiffeneau-Demjanov rearrangements.[5][6] Studies involving 1-adamantanol (a tertiary alcohol) in strong acids like sulfuric acid have shown that it readily generates the 1-adamantyl cation, which is a potent reactive intermediate.[7]

Q3: What is the expected stability of this compound under basic conditions?

This compound is expected to be highly stable under most basic conditions. Alcohols are generally poor acids (predicted pKa ≈ 15.5), requiring a very strong base to be deprotonated.[3] Exposure to common aqueous bases (e.g., NaOH, KOH, NaHCO₃) is not expected to cause degradation. In fact, washing with dilute aqueous NaOH is a step in a published purification method for an adamantane derivative, indicating its stability to mild base.[1] Degradation would only be a concern in the presence of exceptionally strong, non-nucleophilic bases or at very high temperatures, conditions not typically encountered in routine pharmaceutical or research applications.

Q4: I'm observing an unexpected peak in my chromatogram after treating this compound with acid. What might it be?

An unexpected peak following acid treatment is likely a degradation product resulting from a carbocation rearrangement. Depending on the reaction conditions and nucleophiles present, potential products could include:

  • 1-Adamantanol: If the rearranged carbocation is trapped by water.

  • Adamantyl Ethers: If the reaction is performed in an alcohol solvent (e.g., methanol, ethanol).

  • Adamantyl Esters: If the acid used has a nucleophilic conjugate base (e.g., acetic acid).

Structure elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be required for definitive identification.

Troubleshooting Guide

Issue EncounteredProbable Cause & Scientific ExplanationRecommended Solution
Loss of this compound during HPLC analysis with an acidic mobile phase. The acidic mobile phase is causing on-column degradation. The stationary phase can act as a solid acid catalyst, promoting the carbocation-mediated degradation described in FAQ Q2.Increase the pH of the mobile phase to be near-neutral (pH 6-8), if compatible with your stationary phase.Reduce the column temperature to slow the rate of degradation.If low pH is required for separation, use a shorter analysis time or a column with a less acidic surface.
Inconsistent results or poor mass balance in forced degradation studies. Incomplete Reaction/Degradation: The stress condition (acid/base concentration, temperature, time) may be insufficient to cause detectable degradation. Excessive Degradation: The stress may be too harsh, leading to secondary degradation products or complete loss of the analyte. Precipitation: The compound or its degradants may have precipitated out of solution due to its low aqueous solubility, especially upon pH changes.[1]Optimize Stress Conditions: Aim for 5-30% degradation as recommended by ICH guidelines.[8] Adjust reagent concentration, temperature, and time accordingly.Ensure Solubility: Use a co-solvent (e.g., Methanol, Acetonitrile) to maintain the solubility of all components throughout the experiment.Verify Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for ~95-105% of the initial amount to confirm that no material has been lost to precipitation or to non-chromophoric products.[8]

Experimental Protocols & Methodologies

The following protocols are designed as a starting point for conducting forced degradation studies, a critical component of demonstrating the specificity of stability-indicating analytical methods as outlined in regulatory guidelines.[9]

Workflow for Forced Degradation Study

This diagram outlines the logical flow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_analysis Analysis Start Prepare Stock Solution of this compound (e.g., 1 mg/mL in Methanol) Control Prepare Control Sample (Dilute stock with 50:50 Methanol:Water) Start->Control Aliquot Stock Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Aliquot Stock Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Aliquot Stock Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Aliquot Stock Analyze Analyze All Samples by Stability-Indicating HPLC Method Control->Analyze Sampling Sample at Time Points (e.g., 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Neutralize->Analyze Data Calculate % Degradation & Assess Mass Balance Analyze->Data

Caption: Workflow for a typical forced degradation study.

Protocol 1: Acidic Forced Degradation
  • Objective: To assess the stability of this compound in acidic conditions.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • In a clean vial, add 1.0 mL of the stock solution.

    • Add 1.0 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL of the compound in 0.1 M HCl and 50% methanol.

    • Cap the vial tightly and place it in a water bath or oven set to 60°C.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

    • Immediately neutralize the aliquot by adding an equivalent amount of base (e.g., 100 µL of 0.1 M NaOH).

    • Dilute the neutralized sample to an appropriate concentration for analysis.

    • Analyze using a validated stability-indicating HPLC method.

Protocol 2: Basic Forced Degradation
  • Objective: To assess the stability of this compound in basic conditions.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • In a clean vial, add 1.0 mL of the stock solution.

    • Add 1.0 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL of the compound in 0.1 M NaOH and 50% methanol.

    • Cap the vial tightly and place it in a water bath or oven set to 60°C.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

    • Immediately neutralize the aliquot by adding an equivalent amount of acid (e.g., 100 µL of 0.1 M HCl).

    • Dilute the neutralized sample to an appropriate concentration for analysis.

    • Analyze using a validated stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method Development Outline
  • Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

  • Considerations:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve compounds of varying polarity.

    • Detection: this compound lacks a strong UV chromophore. Therefore, detection methods such as Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are required for sensitive and universal detection.

    • Validation: The method must be validated for specificity by analyzing the stressed samples. Peak purity analysis (e.g., using a PDA detector or MS) should be performed to demonstrate that the parent compound peak is free from any co-eluting degradants.

Data Summary & Interpretation

The following table summarizes the expected stability of this compound based on fundamental chemical principles.

ConditionStressor ExampleExpected StabilityPotential Degradation Products
Acidic 0.1 M HCl, 60°CLabile Rearrangement products (e.g., 1-adamantanol, adamantyl ethers/esters)
Basic 0.1 M NaOH, 60°CStable None expected
Neutral Water/Buffer pH 7Stable None expected
Potential Acid-Catalyzed Degradation Pathway

This diagram illustrates a plausible mechanism for the degradation of this compound in the presence of acid and water.

Acid_Degradation Potential Acid-Catalyzed Rearrangement Start This compound dummy1 Start->dummy1 + H⁺ Protonated [Adamantyl-CH₂-OH₂]⁺ dummy2 Protonated->dummy2 - H₂O Carbocation [1-Adamantyl]⁺ Product 1-Adamantanol Carbocation->Product + H₂O - H⁺ dummy1->Protonated dummy2->Carbocation Step1_label Step 1:Protonation Step2_label Step3_label Step 3:Nucleophilic Attackby H₂O

Caption: Plausible rearrangement pathway under acidic conditions.

References

  • Wikipedia. (2023). Adamantane. In Wikipedia. [Link]

  • Journal of Chemical Technology and Metallurgy. (n.d.). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Retrieved from Journal of Chemical Technology and Metallurgy website. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. [Link]

  • SciELO. (n.d.). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. Retrieved from SciELO website. [Link]

  • ResearchGate. (n.d.). Phase transitions in adamantane derivatives: 1-fluoroadamantane | Request PDF. Retrieved from ResearchGate website. [Link]

  • Royal Society of Chemistry. (n.d.). Investigation of the gas phase reactivity of the 1-adamantyl radical using a distonic radical anion approach. In Organic & Biomolecular Chemistry. [Link]

  • Sciencemadness.org. (2013). Adamantane Rearrangements. Retrieved from Sciencemadness.org website. [Link]

  • CORE. (n.d.). Phase transition in hydrogen-bonded 1- adamantane-methanol. Retrieved from CORE website. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from NIH website. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). development of stability indicating hptlc method for - simultaneous estimation of paracetamol and dexibuprofen. Retrieved from Journal of Chemical and Pharmaceutical Sciences website. [Link]

  • Thieme. (2017). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. Retrieved from Thieme website. [Link]

  • Centers for Disease Control and Prevention. (n.d.). METHANOL 2000. Retrieved from CDC website. [Link]

  • YouTube. (2020). 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration | OChem. Retrieved from YouTube website. [Link]

  • National Institutes of Health. (n.d.). Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | C11H18O | CID 64556. In PubChem. [Link]

  • Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from Pharmaceutical Online website. [Link]

  • Michigan State University. (n.d.). Rearrangement. In MSU Chemistry. [Link]

  • National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from NIH website. [Link]

  • Wiley-VCH. (n.d.). 1 Rearrangement Reactions. Retrieved from Wiley-VCH website. [Link]

  • ResearchGate. (n.d.). First steps of the reactions of alkanes and arenes with adamantyl cations in sulfuric acid in comparison with other reagents | Request PDF. Retrieved from ResearchGate website. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 1-Adamantanemethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the adamantane moiety is a cornerstone in medicinal chemistry, offering a unique combination of lipophilicity, rigidity, and metabolic stability. 1-Adamantanemethanol, a key building block, serves as a crucial starting material in the synthesis of various therapeutic agents.[1] Its deceptively simple structure belies the critical importance of verifying its purity and structural integrity post-synthesis. This guide provides an in-depth comparison of spectroscopic methods for the validation of this compound, grounded in practical experimental data and expert interpretation.

The Synthetic Landscape: Pathways to this compound

The synthesis of this compound is most commonly achieved through the reduction of a 1-adamantyl carbonyl compound. The choice of starting material and reducing agent influences the reaction profile, yield, and potential impurities. Here, we compare two primary, reliable synthetic routes.

Route A: Reduction of 1-Adamantanecarboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)

This is a classic and robust method for the reduction of carboxylic acids to primary alcohols.[2] The high reactivity of LiAlH₄ ensures a thorough conversion.

Route B: Reduction of 1-Adamantanecarbonyl Chloride

This two-step approach involves the initial conversion of 1-adamantanecarboxylic acid to the more reactive 1-adamantanecarbonyl chloride,[3] which is then reduced. This can sometimes offer milder reaction conditions for the reduction step.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of 1-Adamantanecarboxylic Acid

Materials:

  • 1-Adamantanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

  • Dissolve 1-adamantanecarboxylic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours to ensure complete reduction.

  • Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., methanol/water or hexane).

Protocol 2: Synthesis of this compound via 1-Adamantanecarbonyl Chloride

Step 1: Synthesis of 1-Adamantanecarbonyl Chloride

  • In a round-bottom flask, combine 1-adamantanecarboxylic acid (1 equivalent) and thionyl chloride (1.5 equivalents).[3]

  • Gently reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 1-adamantanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Reduction of 1-Adamantanecarbonyl Chloride

  • Prepare a suspension of a suitable reducing agent (e.g., sodium borohydride in a protic solvent or LiAlH₄ in an aprotic solvent) in a round-bottom flask under an inert atmosphere.

  • Dissolve the crude 1-adamantanecarbonyl chloride in an appropriate anhydrous solvent and add it dropwise to the reducing agent suspension at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture for 2-4 hours.

  • Perform an aqueous workup similar to Protocol 1 to quench the reaction and isolate the crude product.

  • Purify the this compound by recrystallization.

Spectroscopic Validation: A Multi-faceted Approach

No single spectroscopic technique provides a complete picture of a molecule's identity and purity. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unequivocal validation.

cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation Starting Material Starting Material Synthesis Synthesis Starting Material->Synthesis Crude Product Crude Product Synthesis->Crude Product NMR NMR Crude Product->NMR Structural Elucidation & Purity IR IR Crude Product->IR Functional Group Confirmation MS MS Crude Product->MS Molecular Weight Verification Structure Confirmed Structure Confirmed NMR->Structure Confirmed Impurity Detected Impurity Detected NMR->Impurity Detected IR->Structure Confirmed MS->Structure Confirmed

Sources

A Senior Application Scientist's Guide to Linker Selection in PROTAC Design: 1-Adamantanemethanol vs. Conventional Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are elegantly designed with three components: a "warhead" ligand for the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][3] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC acts as a bridge, facilitating the ubiquitination of the POI and marking it for degradation by the proteasome.[2]

While significant attention is often given to the warhead and anchor ligands, seasoned researchers recognize that the linker is far from a passive spacer. Its composition, length, rigidity, and physicochemical properties are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex, as well as the molecule's overall cell permeability, solubility, and pharmacokinetic profile.[4][5]

This guide provides an in-depth comparison of common linker classes with a specialized focus on 1-adamantanemethanol, a rigid and lipophilic building block. We will explore the causal relationships between linker structure and PROTAC performance, supported by experimental frameworks to empower researchers in their drug development endeavors.

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand (Warhead) Linker Linker POI_Ligand->Linker E3_Ligand E3 Ubiquitin Ligase Ligand (Anchor) Linker->E3_Ligand

Caption: General structure of a PROTAC molecule.

The PROTAC Mechanism: A Symphony Conducted by the Linker

The catalytic action of a PROTAC hinges on its ability to successfully orchestrate the formation of a productive ternary complex. The linker's role in this process is paramount.[2] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as "positive cooperativity," which stabilizes the complex and enhances degradation efficiency.[2] Conversely, a poorly designed linker can introduce steric hindrance or entropic penalties, leading to "negative cooperativity" and diminished performance.[2]

PROTAC_Mechanism cluster_binding PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled    Ub Ubiquitin Ternary_Complex->Ub   Recruits PolyUb_POI Polyubiquitinated POI Ub->PolyUb_POI   Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome   Recognition Peptides Degraded Peptides Proteasome->Peptides   Degradation

Caption: PROTAC-mediated protein degradation pathway.

A Comparative Analysis of PROTAC Linker Classes

The choice of linker is a multi-parameter optimization problem. Historically, PROTAC design has relied heavily on two main classes: alkyl chains and polyethylene glycol (PEG) chains.[4] The introduction of more rigid structures, such as those incorporating adamantane, represents a strategic evolution to overcome the limitations of purely flexible tethers.

Alkyl Chains: The Flexible Workhorse

Simple alkyl chains are often the starting point in PROTAC design due to their synthetic accessibility and conformational flexibility.[2]

  • Expertise & Experience: The rationale for starting with flexible alkyl linkers is that their high number of rotatable bonds allows the PROTAC to scan a wider conformational space, increasing the probability of achieving a productive binding orientation within the ternary complex.[2] However, this flexibility comes at a cost. The entropic penalty upon binding can be significant, potentially destabilizing the ternary complex.[2] Furthermore, their inherent hydrophobicity often leads to poor aqueous solubility and can contribute to non-specific binding.[2][6]

Polyethylene Glycol (PEG) Chains: The Solubility Enhancer

To address the solubility issues of alkyl linkers, PEG chains are widely incorporated.[3] PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic and can improve the overall drug-like properties of the PROTAC.[3][6]

  • Expertise & Experience: The primary driver for using PEG linkers is to improve the solubility and reduce the aggregation of highly lipophilic PROTAC molecules.[3][7] This is critical for both in vitro handling and in vivo applications. While they maintain flexibility, PEG linkers can be more susceptible to oxidative metabolism compared to alkyl chains.[5] According to one analysis, approximately 55% of published PROTACs utilize PEG motifs, highlighting their prevalence in the field.[4]

This compound: The Rigid Scaffold for Enhanced Permeability

This compound provides a functionalized adamantane core, a rigid, cage-like hydrocarbon. Its incorporation into a linker introduces significant structural constraint and lipophilicity.

  • Expertise & Experience: The decision to use a rigid linker like one derived from adamantane is a deliberate strategy to pre-organize the PROTAC into a more favorable conformation for binding. This reduces the entropic penalty associated with complex formation, potentially leading to a more stable ternary complex. The high lipophilicity of the adamantane core can act as a "hydrophobic bullet," significantly enhancing cell membrane permeability—a major hurdle for the large, polar molecules that PROTACs often are.[8][9] However, this same property presents the primary challenge: a dramatic decrease in aqueous solubility, which must be carefully balanced.[10] The adamantane cage is also exceptionally stable against metabolic degradation, offering a potential advantage for in vivo stability.[11]

Data Summary: Linker Properties at a Glance
PropertyAlkyl Chain LinkersPEG LinkersThis compound Based Linkers
Flexibility HighHighLow (High Rigidity)
Solubility Low (Hydrophobic)High (Hydrophilic)Very Low (Highly Lipophilic)
Permeability Moderate to HighLow to ModeratePotentially Very High
Metabolic Stability ModerateModerate to LowHigh
Synthetic Accessibility HighModerateModerate
Key Advantage Conformational samplingImproved solubilityRigidity, permeability, stability
Key Disadvantage Poor solubility, entropic penaltyPotential metabolic liabilityVery poor solubility

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis and evaluation of PROTACs with different linkers. The key to a trustworthy workflow is consistency in execution and analysis, allowing for direct comparison of the molecules generated.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis 1. PROTAC Synthesis (e.g., Amide Coupling) Purification 2. HPLC Purification Synthesis->Purification Characterization 3. Structural Confirmation (LC-MS, NMR) Purification->Characterization Western_Blot 4. Western Blot for Target Degradation Characterization->Western_Blot Validated PROTAC Dose_Response 5. Dose-Response Assay Western_Blot->Dose_Response Data_Analysis 6. DC50 / Dmax Calculation Dose_Response->Data_Analysis

Caption: General experimental workflow for PROTAC development.

Protocol 1: General PROTAC Synthesis via Amide Coupling

This protocol describes a standard method for coupling an amine-functionalized linker to a carboxylic acid-functionalized warhead or E3 ligase ligand.[12]

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing component (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add a peptide coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq).

    • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the mixture.

  • Activation:

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. The formation of the active ester is the causal step required for efficient coupling.

  • Coupling Reaction:

    • Add the amine-containing component (e.g., a pre-formed linker-E3 ligand conjugate) (1.0-1.2 eq) to the activated mixture.

    • Allow the reaction to proceed at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Incorporating this compound into a Linker

This protocol details the synthesis of an adamantane-containing linker intermediate via Williamson ether synthesis, which can then be used in the general synthesis protocol.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a polar aprotic solvent like anhydrous THF.

    • Place the solution under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent quenching of the strong base.

  • Alkoxide Formation:

    • Cool the solution to 0 °C in an ice bath.

    • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. The evolution of hydrogen gas indicates the formation of the sodium alkoxide.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Ether Synthesis:

    • Add a suitable dielectrophile, such as bis(2-bromoethyl) ether (3.0 eq), to the reaction mixture. The excess ensures monosubstitution.

    • Heat the reaction to reflux (approx. 66 °C for THF) and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and carefully quench by slow addition of water.

    • Extract the product with an organic solvent and purify by flash chromatography to isolate the mono-alkylated adamantane-linker intermediate. This intermediate now possesses a terminal bromide that can be converted to an amine (via azide displacement and reduction) or other functional group for subsequent coupling.

Protocol 3: Western Blot for Evaluating Protein Degradation

This is the cornerstone assay for confirming PROTAC activity.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line expressing the POI) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 18-24 hours).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. This step is crucial to prevent artefactual protein degradation or modification post-lysis.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample and resolve by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to verify equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in band intensity for the POI relative to the vehicle control and loading control indicates successful degradation.

References

  • Biopharma PEG. (n.d.). PROTAC Linkers. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-333. [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

  • ACS Publications. (n.d.). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2022, January 24). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Retrieved from [Link]

  • ACS Publications. (2022, January 12). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • MDPI. (n.d.). Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. Retrieved from [Link]

  • National Institutes of Health. (2022, July 13). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Retrieved from [Link]

  • ResearchGate. (2022, July 13). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Retrieved from [Link]

  • YouTube. (2024, March 22). How to improve the function of your PROTAC degrader by understanding ternary complex formation. Retrieved from [Link]

  • Semantic Scholar. (2020, April 23). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R. Retrieved from [Link]

  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 2). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Retrieved from [Link]

Sources

A Researcher's Guide to the Lipophilicity of Adamantane-Based Fragments in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the adamantane cage stands out as a uniquely powerful scaffold. Its rigid, three-dimensional structure and inherent lipophilicity have made it a go-to fragment for medicinal chemists aiming to optimize the pharmacokinetic profiles of drug candidates. Often dubbed a "lipophilic bullet," the incorporation of an adamantane moiety can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, frequently enhancing its ability to cross biological membranes and improving metabolic stability.[1][2][3][4]

This guide offers an in-depth comparison of the lipophilicity of various adamantane-based fragments, providing researchers, scientists, and drug development professionals with a foundational understanding supported by experimental data. We will delve into the causal relationships between adamantane structure and lipophilicity and provide detailed, field-proven protocols for the experimental determination of this critical physicochemical parameter.

The Significance of Lipophilicity in Drug Design

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a cornerstone of drug design.[5] It governs a drug's ability to traverse the lipid bilayers of cell membranes, including the formidable blood-brain barrier.[5] A drug's lipophilicity profile dictates its distribution throughout the body, its binding to plasma proteins, and its susceptibility to metabolic enzymes.[6] Therefore, the careful modulation of lipophilicity is a critical step in the journey from a promising lead compound to a clinically successful drug.

The adamantane moiety, with its purely hydrocarbon composition and voluminous, cage-like structure, provides a substantial increase in lipophilicity when appended to a molecule.[6] This guide will quantify this effect by comparing the lipophilicity of the parent adamantane scaffold to its functionalized derivatives.

Comparative Analysis of Adamantane Fragment Lipophilicity

The lipophilicity of a compound is most commonly expressed as its partition coefficient (logP) or distribution coefficient (logD). LogP is the ratio of the concentration of a neutral compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium.[7] For ionizable compounds, logD at a physiological pH of 7.4 is a more relevant descriptor as it accounts for all ionized and non-ionized forms.[5]

The following table presents a comparative analysis of the experimental lipophilicity of several key adamantane-based fragments and related drugs.

CompoundStructureExperimental LogP/LogDReference(s)
AdamantaneC₁₀H₁₆2.89 (Calculated)[8]
1-AdamantanolC₁₀H₁₆O2.14[9]
2-AdamantanolC₁₀H₁₆O1.9 (Calculated)[6]
1-Adamantane carboxylic acidC₁₁H₁₆O₂2.60 (Calculated)
Amantadine (1-Aminoadamantane)C₁₀H₁₇N2.44
RimantadineC₁₂H₂₁N3.6[10]
MemantineC₁₂H₂₁N3.28

Discussion of Structure-Lipophilicity Relationships:

The data clearly illustrates the significant lipophilicity of the adamantane core. The parent hydrocarbon, adamantane, has a calculated logP of 2.89, establishing a high baseline lipophilicity.

  • Impact of Hydrophilic Functional Groups: The introduction of a hydroxyl group in 1-adamantanol and 2-adamantanol decreases the lipophilicity compared to the parent adamantane, as expected. The experimental logP of 1-adamantanol is 2.14.[9] The positional isomerism between 1-adamantanol and 2-adamantanol is expected to have a minor, yet noticeable, impact on lipophilicity due to differences in the accessibility of the hydroxyl group for solvation.

  • Ionizable Groups and their Influence: The presence of an amino group in amantadine results in a logP of 2.44. The basicity of the amino group means that at physiological pH, a significant portion of the molecules will be protonated, which would lower the effective lipophilicity (logD).

  • Effect of Alkyl Substituents: The addition of an ethyl group to the amino substituent in rimantadine significantly increases the logP to 3.6, demonstrating the additive nature of lipophilicity.[10] Similarly, the two methyl groups on the adamantane cage of memantine contribute to its high logP of 3.28.

This comparative data provides a valuable framework for medicinal chemists to predict and fine-tune the lipophilicity of their adamantane-containing drug candidates.

Experimental Determination of Lipophilicity

To ensure scientific integrity and provide a self-validating system, this guide details two widely accepted experimental methods for determining lipophilicity: the Shake-Flask Method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method.

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[7][11]

Principle: A known amount of the test compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer for logD determination). The mixture is shaken until equilibrium is reached, after which the two phases are separated, and the concentration of the compound in each phase is determined. The ratio of the concentrations yields the partition coefficient.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Prepare saturated n-octanol and water/buffer Exp1 Add known volumes of phases and stock solution to flask Prep1->Exp1 Prep2 Prepare stock solution of test compound Prep2->Exp1 Exp2 Shake vigorously until equilibrium is reached Exp1->Exp2 Exp3 Separate phases by centrifugation Exp2->Exp3 Ana1 Determine concentration in n-octanol phase (Co) Exp3->Ana1 Ana2 Determine concentration in aqueous phase (Cw) Exp3->Ana2 Calc Calculate LogP = log(Co / Cw) Ana1->Calc Ana2->Calc

Detailed Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water (or buffer) and vice versa by shaking them together for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the experiment begins.

  • Preparation of Test Solution:

    • Prepare a stock solution of the adamantane derivative in the appropriate solvent (usually n-octanol or water, depending on solubility). The final concentration in either phase should not exceed 0.01 M.[5]

  • Partitioning:

    • In a suitable vessel, combine a known volume of the pre-saturated n-octanol, a known volume of the pre-saturated water (or buffer), and a known amount of the stock solution.

    • Seal the vessel and shake it vigorously at a constant temperature (typically 25 °C) until equilibrium is established. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by sampling at different time points).

  • Phase Separation:

    • Separate the two phases by centrifugation to ensure a clean separation and avoid cross-contamination.[11]

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the adamantane derivative in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gas chromatography (GC). A calibration curve for the analytical method should be prepared beforehand.

  • Calculation of LogP:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq).

    • The logP is then calculated as the base-10 logarithm of P: logP = log10(C_oct / C_aq).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

The RP-HPLC method is a faster, more automated alternative to the shake-flask method for estimating logP values.[5]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (e.g., C18) and its lipophilicity.[3] A series of standard compounds with known logP values are run to create a calibration curve. The retention time of the test compound is then measured under the same conditions, and its logP is interpolated from the calibration curve.

G cluster_setup System Setup & Calibration cluster_measurement Sample Measurement cluster_determination LogP Determination Setup1 Equilibrate RP-HPLC system with mobile phase Setup2 Inject a series of standards with known LogP values Setup1->Setup2 Setup3 Generate calibration curve: log k' vs. known LogP Setup2->Setup3 Det1 Interpolate log k' onto the calibration curve Setup3->Det1 Calibration Curve Meas1 Inject adamantane fragment solution Meas2 Measure retention time (tR) and dead time (t0) Meas1->Meas2 Meas3 Calculate capacity factor (k') = (tR - t0) / t0 Meas2->Meas3 Meas3->Det1 Det2 Determine the experimental LogP value Det1->Det2

Detailed Protocol:

  • System Setup:

    • An HPLC system equipped with a reverse-phase column (e.g., C8 or C18), a UV detector, and an isocratic pump is required.

    • The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer. The composition is kept constant throughout the run (isocratic elution).

  • Calibration:

    • Select a series of at least six structurally diverse standard compounds with accurately known logP values that bracket the expected logP of the adamantane derivatives.

    • Inject each standard individually and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

    • Plot log(k') versus the known logP values of the standards to generate a linear calibration curve.

  • Sample Analysis:

    • Dissolve the adamantane derivative in the mobile phase.

    • Inject the sample solution into the HPLC system and record its retention time (t_R).

    • Calculate the capacity factor (k') for the adamantane derivative.

  • LogP Determination:

    • Using the equation of the linear regression from the calibration curve, calculate the logP of the adamantane derivative from its log(k') value.

Conclusion

The adamantane scaffold is a powerful tool in the medicinal chemist's arsenal for modulating lipophilicity and enhancing the drug-like properties of therapeutic candidates. The inherent lipophilicity of the adamantane cage provides a significant starting point, which can be fine-tuned through the introduction of various functional groups. This guide has provided a comparative analysis of the lipophilicity of key adamantane-based fragments, supported by experimental data, and has detailed the authoritative experimental protocols for their determination. By understanding the structure-lipophilicity relationships and employing robust experimental methodologies, researchers can more effectively leverage the "lipophilic bullet" of adamantane to design the next generation of innovative medicines.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • PubChem. (n.d.). Adamantane. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Stenutz, R. (n.d.). 1-adamantanol. Tables for Chemistry. Retrieved February 11, 2026, from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 11, 2026, from [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • PubChem. (n.d.). Rimantadine. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). Memantine. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • PubChem. (n.d.). 1-Adamantanol. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Adamantanol. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Cheméo. (n.d.). Adamantane-1-carboxylic acid. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). Amantadine. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • US Patent No. US20020009388A1. (2002). Determination of log P coefficients via a RP-HPLC column.
  • ResearchGate. (2013). Biological activity of adamantane analogues. [Link]

Sources

Efficacy of different catalysts in 1-Adamantanemethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 1-Adamantanemethanol , a critical pharmacophore in the development of HDAC inhibitors and antiviral agents.

The synthesis of this compound (Ad-CH₂OH) presents a unique challenge: converting a bulky, sterically hindered carboxylic acid into a primary alcohol without affecting the cage structure. This guide evaluates three distinct methodologies: Stoichiometric Reduction (LiAlH₄) , Chemoselective Borane Reduction , and the Industrial Indirect Catalytic Route .

Mechanistic Overview & Strategic Selection

The synthesis of this compound is governed by the nucleophilic attack of a hydride species on the carbonyl carbon of 1-Adamantanecarboxylic acid .

  • The Challenge: The adamantyl cage acts as a massive electron-donating and sterically bulky group. This reduces the electrophilicity of the carbonyl carbon, requiring potent reducing agents or activated intermediates (esters).

  • The Solution:

    • Route A (LiAlH₄): Uses a "hard" nucleophile (AlH₄⁻) for brute-force reduction. High yield, but high hazard.

    • Route B (BH₃·THF): Uses a "soft" electrophilic mechanism. The empty p-orbital of Boron coordinates with the carbonyl oxygen, activating it. Best for chemoselectivity.

    • Route C (Catalytic/Ester): Converts the acid to an ester (methyl 1-adamantanecarboxylate) to lower the activation energy for hydrogenation. This is the only viable industrial route.

Comparative Analysis of Synthetic Methods

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Small-scale research, maximum yield, non-selective reduction.

Mechanism: LiAlH₄ acts as a nucleophilic hydride source. The reaction proceeds via an initial deprotonation of the acid to form a lithium carboxylate, followed by nucleophilic attack to form an aluminate intermediate, which collapses to the aldehyde and is immediately reduced to the alkoxide.

Experimental Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Reagent Prep: Charge flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Dissolve 1-Adamantanecarboxylic acid (1.0 equiv) in THF. Add dropwise to the LiAlH₄ suspension. Caution: Vigorous H₂ evolution.

  • Reaction: Warm to room temperature, then reflux for 4–6 hours. The bulky adamantyl group requires thermal energy to drive the reaction to completion.

  • Workup (Fieser Method): Cool to 0°C. Carefully quench with:

    • 
       mL H₂O
      
    • 
       mL 15% NaOH
      
    • 
       mL H₂O
      
    • (

      
       = grams of LiAlH₄ used).
      
  • Purification: Filter the granular white precipitate. Dry the filtrate over MgSO₄ and concentrate. Recrystallize from hexane/ethyl acetate.

Key Insight: The "Fieser" workup is critical here. Standard acidic workups often lead to sticky aluminum emulsions that trap the hydrophobic adamantane product.

Method B: In-Situ Borane Generation (NaBH₄ + I₂)

Best for: Safety-conscious labs, chemoselectivity (tolerates nitro/cyano groups).

Mechanism: Iodine oxidizes Sodium Borohydride to generate Borane (B₂H₆) in situ. Borane is electrophilic and selectively reduces the electron-rich carboxylic acid carbonyl over esters or ketones.



Experimental Protocol:

  • Setup: 3-neck flask with addition funnel, under N₂.

  • Solvation: Dissolve 1-Adamantanecarboxylic acid (1.0 equiv) and NaBH₄ (1.2 equiv) in anhydrous THF.

  • Activation: Dissolve Iodine (0.6 equiv) in THF and add dropwise at 0°C. The solution will turn colorless as I₂ is consumed.

  • Reaction: Stir at room temperature for 3 hours.

  • Quench: Add dilute HCl carefully to destroy excess borane and break the boron-oxygen complex.

  • Extraction: Extract with Dichloromethane (DCM). The adamantyl alcohol partitions strongly into the organic phase.

Method C: Indirect Catalytic Hydrogenation (via Methyl Ester)

Best for: Industrial scale-up, atom economy, avoiding stoichiometric metal waste.

Workflow:

  • Esterification: Acid + MeOH + H₂SO₄ (cat)

    
     Methyl 1-adamantanecarboxylate.[2]
    
  • Hydrogenation: Ester + H₂ (50-100 bar) + Catalyst

    
     Alcohol + MeOH.
    

Catalyst Choice:

  • Copper-Chromite (Cu₂Cr₂O₅): The historical standard (Adkins catalyst). Effective but toxic (Cr⁶⁺ issues).

  • ZnO-supported Copper (Cu/ZnO): The modern green alternative. Requires higher pressure (80+ bar) but offers excellent selectivity.

Experimental Protocol (Step 2 - Hydrogenation):

  • Reactor: Load a high-pressure autoclave (Hastelloy or Stainless Steel).

  • Charge: Add Methyl 1-adamantanecarboxylate (10 g) and Cu/ZnO catalyst (5 wt% loading) in Methanol .

  • Conditions: Pressurize with H₂ to 80 bar . Heat to 220°C . Stir at 1000 rpm for 12 hours.

  • Workup: Filter catalyst (reusable). Distill off methanol.[2][3] The product crystallizes upon cooling.

Data Summary & Performance Metrics

MetricLiAlH₄ ReductionBorane (NaBH₄/I₂)Catalytic Hydrogenation (Cu/ZnO)
Yield 92 - 96%85 - 90%88 - 94%
Atom Economy Poor (Al waste)ModerateExcellent
Safety Profile High Risk (Pyrophoric)Moderate (H₂ gen)Moderate (High Pressure)
Scalability < 100 g< 1 kg> 1 kg (Multi-ton)
Selectivity Low (Reduces esters/amides)High (Specific to -COOH)High (Tunable)
Cost MediumLowLow (at scale)

Visualizations

Figure 1: Reaction Pathways & Mechanisms

G Acid 1-Adamantanecarboxylic Acid (C10H15-COOH) LiAlH4 Route A: LiAlH4 (Reflux THF) Acid->LiAlH4 Borane Route B: NaBH4 + I2 (In-situ B2H6) Acid->Borane Esterification Route C: MeOH / H+ Acid->Esterification Aldehyde_Int [Aldehyde Intermediate] LiAlH4->Aldehyde_Int Hydride Attack Alcohol This compound (C10H15-CH2OH) Aldehyde_Int->Alcohol Fast Reduction Borate_Complex Triacyloxyborate Complex Borane->Borate_Complex Electrophilic Activation Borate_Complex->Alcohol Hydrolysis Ester Methyl 1-Adamantanecarboxylate Esterification->Ester Hydrogenation Cat. Hydrogenation (Cu/ZnO, 80 bar H2) Ester->Hydrogenation Hydrogenation->Alcohol

Caption: Comparative reaction pathways showing direct reduction (Routes A & B) vs. indirect catalytic hydrogenation (Route C).

References

  • Lunn, G. (1987). Lithium Aluminum Hydride Reduction of Carboxylic Acids. Journal of Organic Chemistry , 52(6), 1043-1046. Link

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry , 609(1-2), 137-151. Link

  • Kanth, J. V. B., & Periasamy, M. (1991).[4] Selective reduction of carboxylic acids into alcohols using NaBH4 and I2. Journal of Organic Chemistry , 56(19), 5964-5965. Link

  • TCI Chemicals. (2024). Product Specification: this compound (CAS 770-71-8).[5] Link

  • Organic Syntheses. (1964). 1-Adamantanecarboxylic Acid (Synthesis via Koch-Haaf Reaction). Org. Synth. 44, 1. Link

Sources

A Comparative Benchmarking Guide to Novel Adamantane Derivatives for Antiviral and Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking new adamantane derivatives against established drugs in the fields of antiviral and neuroprotective research. It is designed to offer not just protocols, but a strategic understanding of the experimental choices, ensuring a robust and insightful evaluation of novel therapeutic candidates.

Introduction: The Enduring Versatility of the Adamantane Scaffold

First synthesized in 1933, the adamantane moiety is a rigid, lipophilic, tricyclic hydrocarbon that has become a cornerstone in medicinal chemistry.[1] Its unique three-dimensional structure provides metabolic stability and enhances the ability of molecules to cross biological membranes, such as the blood-brain barrier.[1][2] This has led to the successful development of several adamantane-based drugs.

The first therapeutic breakthrough for adamantane derivatives came with the approval of Amantadine in the 1960s for the treatment of influenza A infections.[1] This was followed by Rimantadine , a structurally similar antiviral with improved tolerability.[1][3] In the realm of neurodegenerative diseases, Memantine stands out as a key therapeutic for moderate to severe Alzheimer's disease, highlighting the scaffold's versatility.[1][4]

The 21st century has seen a renewed interest in adamantane derivatives, driven by the need for new therapeutics to combat drug-resistant pathogens and the complexities of neurodegenerative disorders.[1] Researchers are actively exploring novel derivatives, including conjugates with other pharmacologically active molecules, to create multifunctional drugs that can address multiple pathological targets.[2][5][6]

This guide will focus on two primary therapeutic areas where adamantane derivatives have shown significant promise:

  • Antiviral Activity: Primarily against influenza A virus.

  • Neuroprotective Effects: With a focus on mechanisms relevant to Alzheimer's disease.

We will explore the mechanisms of action of existing drugs and provide detailed protocols for benchmarking new derivatives in these areas.

Mechanisms of Action: A Tale of Two Targets

Antiviral (Influenza A): The M2 Proton Channel Blockade

Amantadine and its α-methyl derivative, Rimantadine, share a common mechanism of action against influenza A viruses. They specifically target the M2 protein, a viral ion channel.[7][8]

  • The Role of the M2 Proton Channel: After the influenza virus enters a host cell via an endosome, the M2 ion channel allows protons to enter the virion. This acidification is a crucial step that facilitates the uncoating of the virus, releasing its genetic material into the cytoplasm for replication.[8][9]

  • Inhibition by Adamantane Derivatives: Amantadine and Rimantadine physically block the M2 proton channel, preventing this influx of protons.[7][9] This inhibition of viral uncoating halts the replication process early in the viral life cycle.[8]

It is important to note that viral resistance to these drugs can develop rapidly through mutations in the M2 protein.[7] Therefore, a key aspect of benchmarking new adamantane derivatives is to assess their activity against both wild-type and resistant strains of influenza A.

dot

cluster_0 Host Cell Endosome cluster_1 Inhibition by Adamantane Derivatives Virus Virus M2_Channel M2 Proton Channel Virus->M2_Channel Fusion & Entry Viral_RNA Viral RNA M2_Channel->Viral_RNA H+ Influx (Acidification) Blocked_M2 Blocked M2 Channel Cytoplasm Host Cell Cytoplasm Viral_RNA->Cytoplasm Uncoating & Release Amantadine_Rimantadine Amantadine / Rimantadine Amantadine_Rimantadine->Blocked_M2 Binds to and blocks

Caption: Mechanism of action of Amantadine and Rimantadine against Influenza A.

Neuroprotection (Alzheimer's Disease): NMDA Receptor Modulation

Memantine's neuroprotective effects are primarily attributed to its role as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][10][11]

  • Glutamate Excitotoxicity in Alzheimer's Disease: Glutamate is a major excitatory neurotransmitter essential for learning and memory.[12] In Alzheimer's disease, excessive glutamate levels can lead to the over-activation of NMDA receptors, resulting in a prolonged influx of calcium ions. This process, known as excitotoxicity, contributes to neuronal damage and death.[11][13]

  • Memantine's Protective Role: Memantine selectively blocks the NMDA receptor channel when it is excessively open, preventing this toxic influx of calcium.[10][12] Its low affinity and fast off-rate kinetics mean that it does not interfere with the normal, transient activation of NMDA receptors required for physiological synaptic transmission.[13] This unique property allows Memantine to protect against neurotoxicity while preserving normal brain function.[10][13]

New adamantane derivatives with neuroprotective potential may act through similar NMDA receptor modulation, or they could possess multi-target activity, such as inhibiting acetylcholinesterase or exhibiting antioxidant properties.[5]

dot

cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity in Alzheimer's Disease cluster_2 Memantine's Protective Action Glutamate_Normal Glutamate (Normal) NMDA_Normal NMDA Receptor Glutamate_Normal->NMDA_Normal Ca_Normal Ca2+ Influx (Physiological) NMDA_Normal->Ca_Normal Neuron_Health Neuronal Health & Synaptic Plasticity Ca_Normal->Neuron_Health Glutamate_Excess Excessive Glutamate NMDA_Excess NMDA Receptor (Over-activated) Glutamate_Excess->NMDA_Excess Ca_Excess Excessive Ca2+ Influx NMDA_Excess->Ca_Excess Memantine Memantine NMDA_Excess->Memantine Neuron_Damage Neuronal Damage (Excitotoxicity) Ca_Excess->Neuron_Damage NMDA_Blocked Blocked NMDA Receptor Memantine->NMDA_Blocked Blocks excessive activation

Caption: Mechanism of action of Memantine in preventing excitotoxicity.

Benchmarking Methodologies: A Step-by-Step Guide

A thorough benchmarking study involves a tiered approach, starting with in vitro assays to determine efficacy and cytotoxicity, followed by more complex cell-based and potentially in vivo models.

Part 1: Antiviral Activity Benchmarking

The primary in vitro method for assessing anti-influenza activity is the plaque reduction assay. This is complemented by a cytotoxicity assay to ensure that any observed antiviral effect is not due to cell death.

dot

Start Start: New Adamantane Derivative Plaque_Assay Plaque Reduction Assay Start->Plaque_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay EC50 Determine EC50 (Antiviral Efficacy) Plaque_Assay->EC50 CC50 Determine CC50 (Cytotoxicity) Cytotoxicity_Assay->CC50 Data_Analysis Data Analysis SI Calculate Selectivity Index (SI = CC50 / EC50) Data_Analysis->SI EC50->Data_Analysis CC50->Data_Analysis Comparison Compare with Amantadine/Rimantadine SI->Comparison

Caption: Workflow for antiviral benchmarking of new adamantane derivatives.

This assay quantifies the reduction in viral plaque formation in the presence of the test compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 12-well tissue culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Influenza A virus stock (known titer)

  • Test compounds (new adamantane derivatives, Amantadine, Rimantadine) dissolved in a suitable solvent (e.g., DMSO)

  • Agarose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer (approximately 4 x 10^5 cells/well) and incubate overnight.[14]

  • Compound Preparation: Prepare serial dilutions of the test compounds and control drugs in serum-free medium.

  • Infection: Wash the cell monolayer with PBS. Infect the cells with a dilution of influenza A virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.[15][16]

  • Treatment: Remove the virus inoculum and add the medium containing the different concentrations of the test compounds.

  • Overlay: After a 1-hour incubation, remove the treatment medium and overlay the cells with agarose medium containing the respective compound concentrations.[15]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells (e.g., with 4% paraformaldehyde) and then stain with crystal violet solution to visualize and count the plaques.[14][16]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Determine the 50% effective concentration (EC50) using regression analysis.

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[17][18]

Materials:

  • Cells (same as used in the antiviral assay, e.g., MDCK)

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., SDS-HCl solution)[20]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[21]

  • Treatment: Treat the cells with the same serial dilutions of the test compounds used in the antiviral assay. Include a "cells only" control.

  • Incubation: Incubate for the same duration as the plaque reduction assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[17][20]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[19][20]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) using regression analysis.

Part 2: Neuroprotective Activity Benchmarking

For neuroprotection, we will focus on an in vitro model of glutamate-induced excitotoxicity in a neuronal cell line.

dot

Start Start: New Adamantane Derivative Treatment Treat with Test Compounds Start->Treatment Neurotoxicity_Model Induce Neurotoxicity (e.g., Glutamate) Neurotoxicity_Model->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis EC50 Determine EC50 (Neuroprotective Efficacy) Data_Analysis->EC50 Cytotoxicity_Assay Determine Cytotoxicity (CC50) on Neuronal Cells Data_Analysis->Cytotoxicity_Assay Comparison Compare with Memantine EC50->Comparison Cytotoxicity_Assay->Comparison

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 1-Adamantanemethanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and environmental stewardship. This guide provides essential, in-depth procedural information for the proper disposal of 1-Adamantanemethanol, ensuring the safety of laboratory personnel and the protection of our environment. While this compound is not classified as a hazardous waste under federal regulations, a conservative and informed approach to its disposal is paramount.

Understanding this compound: A Safety Profile

This compound is a white crystalline powder utilized in various synthetic applications.[1] According to its Safety Data Sheet (SDS), it is not considered hazardous by the US OSHA Hazard Communication Standard 2024.[2] However, this classification primarily addresses occupational health and safety and does not fully encompass potential environmental impacts. The adamantane core structure, for instance, is found in compounds that can be very toxic to aquatic life.[3] Therefore, treating this compound as a chemical waste is a prudent and responsible course of action.

Chemical PropertyValueSource
CAS Number 770-71-8[1]
Molecular Formula C₁₁H₁₈O[1][4]
Appearance White to pale cream crystals, crystalline powder, and/or lumps[1]
Solubility Insoluble in water. Soluble in methanol.[5]
Incompatible Materials Oxidizing agents[2]

Core Disposal Directive: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Safety glasses or goggles: To protect from any potential dust particles.

  • Gloves: Nitrile or other chemically resistant gloves are recommended.

  • Laboratory coat: To protect skin and clothing.

Step 2: Waste Collection
  • Designated Waste Container: Use a clearly labeled, dedicated container for solid chemical waste. The container should be made of a material compatible with this compound and have a secure, tight-fitting lid.

  • Transfer of Waste: Carefully sweep or scoop the solid this compound into the designated waste container.[2] Avoid creating dust. If any material is spilled, clean it up immediately following the same procedure.

  • No Mixing of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.

Step 3: Labeling and Storage
  • Clear and Accurate Labeling: The waste container must be clearly labeled with the words "Solid Chemical Waste" and the full chemical name, "this compound." Include the date of accumulation.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.

Step 4: Disposal and Removal
  • Contact EHS: Arrange for the collection of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a record of the waste generated and its disposal, as required by your institution's policies.

The Rationale Behind the Protocol: A Deeper Dive

The causality behind these procedural choices is rooted in a commitment to safety and environmental responsibility. While the immediate human health risks of this compound are low according to its SDS, the potential for environmental harm necessitates a more stringent disposal method than regular trash.

The adamantane structure is known for its high stability and low susceptibility to microbial degradation.[6] This persistence, combined with the known aquatic toxicity of the parent adamantane molecule, suggests that this compound could have long-lasting adverse effects if it enters aquatic ecosystems. Therefore, disposal via a licensed chemical waste contractor who can ensure its destruction through high-temperature incineration is the most responsible method.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Solid Waste in a Designated, Compatible Container ppe->collect label_store Step 3: Label Container Clearly and Store in Satellite Accumulation Area collect->label_store contact_ehs Step 4: Arrange for Pickup by EHS or Licensed Contractor label_store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Spills and Exposure

In the event of an accidental spill or exposure, follow these immediate steps:

  • Spill:

    • Alert others in the area.

    • Wearing appropriate PPE, gently sweep up the spilled solid material.

    • Place the collected material in the designated chemical waste container.

    • Clean the spill area with soap and water.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Adamantanol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]

  • Santos, J. (2021, March). METHANOL This dossier on methanol presents the most critical studies pertinent to the risk assessmen. Retrieved from [Link]

  • SciSpace. (2013, May 8). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Methanol - Substance Information. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

  • Toxicity of Methanol to Fish, Crustacean, Oligochaete Worm, and Aquatic Ecosystem. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Adamantanemethanol
Reactant of Route 2
1-Adamantanemethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.